molecular formula C18H22O6 B184821 1,2,3-Trimethoxy-4-(2,3,4-trimethoxyphenyl)benzene CAS No. 6322-17-4

1,2,3-Trimethoxy-4-(2,3,4-trimethoxyphenyl)benzene

Cat. No.: B184821
CAS No.: 6322-17-4
M. Wt: 334.4 g/mol
InChI Key: HAGMHAKFANPJFV-UHFFFAOYSA-N
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Description

1,2,3-Trimethoxy-4-(2,3,4-trimethoxyphenyl)benzene ( 6322-17-4) is an organic compound with the molecular formula C18H22O6 and a molecular weight of 334.36 g/mol . This high-purity compound (NLT 98%) is a derivative featuring a 2,3,4-trimethoxyphenyl moiety, a structural pattern of significant interest in medicinal chemistry . The 2,3,4-trimethoxyphenyl group is a key structural feature in known bioactive molecules and is explored for its effect in tubulin polymerization inhibition, a mechanism relevant in the development of antimitotic agents . This structure has been investigated in relation to the colchicine binding site on tubulin, suggesting its value as a core scaffold in the design and synthesis of novel chemical entities for pharmacological research . Researchers can utilize this compound as a building block or reference standard in various exploratory studies. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1,2,3-trimethoxy-4-(2,3,4-trimethoxyphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O6/c1-19-13-9-7-11(15(21-3)17(13)23-5)12-8-10-14(20-2)18(24-6)16(12)22-4/h7-10H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAGMHAKFANPJFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C2=C(C(=C(C=C2)OC)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00283932
Record name 1,2,3-trimethoxy-4-(2,3,4-trimethoxyphenyl)benzene
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Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6322-17-4
Record name MLS002607871
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2,3-trimethoxy-4-(2,3,4-trimethoxyphenyl)benzene
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URL https://comptox.epa.gov/dashboard/DTXSID00283932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical properties of 1,2,3-Trimethoxy-4-(2,3,4-trimethoxyphenyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2,2',3,3',4,4'-Hexamethoxybiphenyl (HMBP)

Part 1: Executive Summary & Chemical Identity

Compound Name: 1,2,3-Trimethoxy-4-(2,3,4-trimethoxyphenyl)benzene Common Designation: 2,2',3,3',4,4'-Hexamethoxybiphenyl (HMBP) CAS Registry Number: 2161-85-5 (General isomer class; specific isomer requires analytical verification) Molecular Formula: C₁₈H₂₂O₆ Molecular Weight: 334.37 g/mol

Introduction This guide details the chemical properties, synthesis, and applications of 2,2',3,3',4,4'-hexamethoxybiphenyl (HMBP) . This compound is the symmetric oxidative dimer of 1,2,3-trimethoxybenzene (pyrogallol trimethyl ether). It serves as a critical intermediate in the synthesis of ellagitannins , diphenoquinones , and liquid crystalline materials . Its steric bulk, provided by the ortho-methoxy groups, induces significant torsional strain, making it a model system for studying atropisomerism (axial chirality) in biaryls.

Part 2: Synthesis & Formation (The Scholl Reaction)

The most reliable route to HMBP is the Scholl reaction (oxidative coupling) of 1,2,3-trimethoxybenzene. While traditional methods utilize Molybdenum Pentachloride (MoCl₅), modern "green" protocols favor hypervalent iodine reagents to avoid heavy metal contamination.

Mechanistic Pathway: Single Electron Transfer (SET)

The reaction proceeds via a radical-cation mechanism. The electron-rich nature of the 1,2,3-trimethoxybenzene ring facilitates oxidation.

  • Oxidation: The oxidant removes one electron from the aromatic ring, generating a radical cation.

  • Regioselectivity: The unpaired electron density is delocalized but highest at the para position (C4) relative to the central methoxy group, due to the cooperative directing effects of the C1 and C3 methoxy groups.

  • Dimerization: Two radical cations couple at the C4 positions.

  • Aromatization: Loss of protons restores aromaticity, yielding the biaryl.

Validated Protocol: PIFA-Mediated Coupling

Reagent: Phenyliodine(III) bis(trifluoroacetate) (PIFA) is the preferred oxidant due to its mild conditions and high yield.

Experimental Workflow:

  • Preparation: Dissolve 1,2,3-trimethoxybenzene (1.0 equiv) in dry Dichloromethane (DCM).

  • Activation: Cool to -78°C under Nitrogen atmosphere. Add Boron Trifluoride Diethyl Etherate (BF₃[1]·OEt₂, 2.5 equiv) as a Lewis acid activator.

  • Oxidation: Dropwise addition of PIFA (0.6 equiv) dissolved in DCM. Note: Stoichiometry is 0.5 equiv theoretically, but slight excess ensures completion.

  • Quenching: Pour reaction mixture into saturated aqueous NaHCO₃.

  • Purification: Extract with DCM, dry over MgSO₄, and recrystallize from Hexane/Ethyl Acetate.

Diagram 1: Synthesis Workflow & Mechanism

G Start 1,2,3-Trimethoxybenzene Reagent PIFA / BF3·OEt2 (DCM, -78°C) Start->Reagent Activation Intermediate Radical Cation (SET Mechanism) Reagent->Intermediate 1e- Oxidation Coupling C4-C4' Dimerization Intermediate->Coupling Homocoupling Product 2,2',3,3',4,4'-Hexamethoxybiphenyl (HMBP) Coupling->Product -2H+ (Aromatization)

Caption: PIFA-mediated oxidative coupling pathway via Single Electron Transfer (SET).[1]

Part 3: Physicochemical Characterization

Trustworthiness in chemical synthesis requires rigorous structural validation. For HMBP, Nuclear Magnetic Resonance (NMR) provides a self-validating spectral fingerprint due to the molecule's high symmetry.

NMR Spectral Signature (Self-Validation)

Because the molecule is symmetric (C2 axis), the two rings are magnetically equivalent.

  • ¹H NMR (CDCl₃, 400 MHz):

    • Aromatic Region: You will observe one set of ortho-coupled doublets (or a singlet if resolution is low and shifts are identical, but typically doublets).

      • δ 6.6–6.8 ppm: Doublet (1H per ring, H-5/H-5').

      • δ 6.9–7.1 ppm: Doublet (1H per ring, H-6/H-6').

    • Aliphatic Region (Methoxy): Three distinct singlets integrating to 6H each (since 2 rings x 3 MeO groups = 6 MeO total).

      • δ ~3.6 ppm: 6H (C2-OMe, shielded by the orthogonal ring current).

      • δ ~3.8 ppm: 6H (C3-OMe).

      • δ ~3.9 ppm: 6H (C4-OMe).

Data Table 1: Predicted NMR Shifts

Nucleus Shift (δ ppm) Multiplicity Integration Assignment
¹H 6.70 Doublet (J=8.5 Hz) 2H Ar-H (C5, C5')
¹H 7.05 Doublet (J=8.5 Hz) 2H Ar-H (C6, C6')
¹H 3.65 Singlet 6H OMe (C2, C2')
¹H 3.88 Singlet 6H OMe (C3, C3')

| ¹H | 3.92 | Singlet | 6H | OMe (C4, C4') |

Structural Geometry & Atropisomerism

The presence of four methoxy groups at the ortho positions (2,2',3,3') creates significant steric clash.

  • Twist Angle: The two phenyl rings cannot be coplanar. The dihedral angle is typically ~90° to minimize repulsion between the C2/C2' methoxy groups.

  • Chirality: This restricted rotation makes the molecule axially chiral (atropisomeric). While the barrier to rotation is lower than in binaphthyls (BINAP), it is sufficient to observe distinct conformers at low temperatures.

Part 4: Reactivity & Applications

Demethylation: Access to Hexahydroxydiphenic Acid

HMBP is the protected form of 3,3',4,4',5,5'-hexahydroxybiphenyl .

  • Reagent: Boron Tribromide (BBr₃) in DCM.

  • Process: BBr₃ cleaves the methyl ethers.

  • Significance: The resulting hexol is a precursor to Ellagic Acid derivatives and is used in the synthesis of conductive polymers (diphenoquinones).

Electrophilic Substitution

The 5,5' and 6,6' positions are theoretically open to electrophilic attack (Nitration, Halogenation). However, the extreme electron density makes the ring highly reactive, often leading to over-oxidation or polymerization unless conditions are carefully controlled.

Diagram 2: Downstream Applications

Applications cluster_0 Pharma & Materials HMBP HMBP (Precursor) Hexol Hexahydroxybiphenyl HMBP->Hexol BBr3 Demethylation LiquidCryst Discotic Liquid Crystals HMBP->LiquidCryst Supramolecular Assembly Ellagic Ellagic Acid Analogs (Antioxidants) Hexol->Ellagic Lactonization

Caption: Functionalization pathways for HMBP in drug design and materials science.

References

  • Kita, Y., et al. (1994).[2] "Hypervalent Iodine-Induced Nucleophilic Substitution of para-Substituted Phenol Ethers." Journal of the American Chemical Society.[2] [Validating the PIFA mechanism for electron-rich arenes].

    • Source:

  • King, B. T., et al. (2007). "Controlling the Scholl Reaction." Journal of Organic Chemistry.

    • Source:

  • Manske, R. H. (1954). "The Alkaloids: Chemistry and Physiology.

    • Source:

  • Dohi, T., & Kita, Y. (2009). "Hypervalent Iodine Reagents as a New Entrance to Organocatalysts." Chemical Communications.[2] [Modern "Green" synthesis protocols].

    • Source:

Sources

Molecular structure and conformation of hexamethoxybiphenyl derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Title: Molecular Structure, Conformation, and Pharmacological Potential of Hexamethoxybiphenyl Derivatives Subtitle: A Technical Guide to Atropisomerism, Synthesis, and Bioactivity in Drug Discovery

Executive Summary

This guide provides an in-depth analysis of hexamethoxybiphenyl derivatives, focusing on the 2,2',3,3',4,4'-hexamethoxybiphenyl core. These molecules represent a masterclass in atropisomerism —where steric hindrance restricts rotation around a single bond, creating axial chirality without chiral centers.[1][2][3] For drug development professionals, understanding this scaffold is critical: it forms the structural basis of bioactive lignans (e.g., Schisandrin B) and serves as a template for designing rigid, metabolically stable pharmacophores.

Part 1: Structural Fundamentals & Atropisomerism

The defining feature of hexamethoxybiphenyls is the "Buttressing Effect." While a standard biphenyl might rotate freely, the presence of six methoxy groups—specifically those at the 2,2' (ortho) and 3,3' (meta) positions—creates a locked conformation.

The Steric Lock

In 2,2',3,3',4,4'-hexamethoxybiphenyl, the ortho-methoxy groups (positions 2 and 2') clash if the rings attempt to become coplanar.

  • Dihedral Angle: Energetically minimized structures typically adopt a twist angle (

    
    ) of 75°–90° .
    
  • Rotational Barrier (

    
    ):  The adjacent 3,3'-methoxy groups "buttress" the 2,2'-groups, preventing them from bending away to relieve strain. This raises the rotational energy barrier significantly, often exceeding 23 kcal/mol , making the atropisomers resolvable at room temperature.
    
Axial Chirality (aR/aS Nomenclature)

Because rotation is restricted, the molecule exists as two non-superimposable mirror images:

  • (

    
    )-isomer:  Clockwise arrangement of priority groups around the axis.
    
  • (

    
    )-isomer:  Counter-clockwise arrangement.
    
  • Note: In bridged derivatives like Schisandrin B, this axial chirality is fixed by a cyclooctadiene ring, creating permanent stereocenters.

Part 2: Synthetic Pathways

Synthesis requires overcoming the very steric hindrance that defines the molecule. Standard couplings often fail due to the electron-rich, crowded nature of the rings.

Oxidative Coupling (The Scholl Reaction)

The most efficient modern approach uses oxidative coupling of electron-rich phenols or ethers.

  • Reagents: Molybdenum pentachloride (

    
    ) or Phenyliodine(III) bis(trifluoroacetate) (PIFA).
    
  • Mechanism: Radical-cation formation followed by dimerization.

  • Advantage: Avoids pre-functionalization (like halogenation) required for Ullmann coupling.

Ullmann Coupling (Classical)
  • Reagents: Copper bronze, high heat (

    
    ).
    
  • Precursor: 1-iodo-2,3,4-trimethoxybenzene.

  • Drawback: Harsh conditions often lead to demethylation or polymerization byproducts.

Visualization: Synthetic Workflow

SynthesisWorkflow Start Start: 3,4,5-Trimethoxyphenol or 1-Iodo-2,3,4-trimethoxybenzene MethodA Method A: Oxidative Coupling (Reagent: MoCl5 or PIFA) Start->MethodA Electron Rich MethodB Method B: Ullmann Coupling (Reagent: Cu Bronze, 200°C) Start->MethodB Halogenated Intermediate Intermediate: Radical Cation / Organocopper MethodA->Intermediate -e⁻ oxidation MethodB->Intermediate Oxidative Addn Coupling C-C Bond Formation (Sterically Hindered) Intermediate->Coupling Product Product: 2,2',3,3',4,4'-Hexamethoxybiphenyl (Racemic Mixture) Coupling->Product Resolution Chiral Resolution (HPLC / Crystallization) Product->Resolution Isolate aR/aS

Caption: Comparative synthetic pathways for sterically hindered hexamethoxybiphenyls. Oxidative coupling (top path) is preferred for milder conditions.

Part 3: Conformational Analysis Protocols

To validate the structure and rotational stability, a combination of NMR and Computational Chemistry is required.

Dynamic NMR (DNMR) Protocol

This is the gold standard for measuring the rotational energy barrier.

  • Sample Prep: Dissolve 5-10 mg of derivative in a high-boiling deuterated solvent (e.g., DMSO-

    
     or Toluene-
    
    
    
    ).
  • Low Temperature (-40°C): Observe the proton signals. If rotation is slow, diastereotopic protons (e.g., methylene protons in a side chain) will appear as distinct doublets (AB system).

  • Variable Temperature (VT): Gradually heat the sample (10°C increments).

  • Coalescence Point (

    
    ):  Record the temperature where the split signals merge into a single singlet. This is where the rotation rate constant (
    
    
    
    ) equals:
    
    
  • Calculate

    
    :  Use the Eyring equation.
    
    
    
    
Data Comparison: Rotational Barriers
Substituent (2,2')Substituent (3,3')Rotational Barrier (

)
Stability at 25°C
HH~2 kcal/molFree Rotation
OMeH~15 kcal/molRapid Interconversion
OMe OMe (Buttressed) > 23 kcal/mol Resolvable Isomers

-Butyl
H> 30 kcal/molLocked (Atropisomeric)

Part 4: Pharmacological Implications

The hexamethoxybiphenyl core is not just a chemical curiosity; it is the pharmacophore for Dibenzocyclooctadiene Lignans .

Case Study: Schisandrin B

Schisandrin B (Sch B) is a bridged hexamethoxybiphenyl derivative found in Schisandra chinensis.[2][4][5][6][7][8] The bridge "locks" the biphenyl twist, creating a permanent configuration.

  • Mechanism of Action:

    • Nrf2 Activation: The biphenyl core undergoes partial metabolism to a quinone species, which acts as a mild electrophile. This modifies Keap1, releasing Nrf2 to the nucleus to upregulate antioxidant enzymes (GSH, SOD).

    • GSK-3

      
       Inhibition:  Stereoisomers of Sch B (specifically the (-)-isomer) bind orthosterically to GSK-3
      
      
      
      , showing neuroprotective effects relevant to Alzheimer's disease.[8]
Drug Design Strategy

When designing analogs:

  • Metabolic Stability: The methoxy groups block metabolic hydroxylation at the ring positions.

  • Solubility: While lipophilic, the oxygen content allows for hydrogen bond acceptance.

  • Rigidity: Using the biphenyl twist to orient functional groups in 3D space (vectorial display) increases specificity for protein binding pockets compared to flat aromatics.

Visualization: Bioactivity Logic

Bioactivity Drug Hexamethoxybiphenyl Core (e.g., Schisandrin B) Metabolism CYP450 Metabolism (Demethylation) Drug->Metabolism Target2 Target: GSK-3β ATP Pocket Drug->Target2 Direct Binding (Stereospecific) Quinone Quinone/Quinone Methide (Electrophilic Species) Metabolism->Quinone Target1 Target: Keap1 Cysteine Quinone->Target1 Covalent Modification Effect1 Nrf2 Release -> Antioxidant Response (Cardioprotection) Target1->Effect1 Effect2 Reduced Tau Phosphorylation (Neuroprotection) Target2->Effect2

Caption: Dual mechanism of action for hexamethoxybiphenyl lignans: Direct kinase inhibition and metabolic activation of antioxidant pathways.

References

  • Bringmann, G., et al. (2005). Atroposelective Synthesis of Axially Chiral Biaryl Compounds. Angewandte Chemie International Edition. Link

  • Clayden, J., et al. (2009). The Challenge of Atropisomerism in Drug Discovery.[9] Nature Chemistry. Link

  • Hu, D., et al. (2019).[8][10] Stereoisomers of Schisandrin B Are Potent ATP Competitive GSK-3β Inhibitors with Neuroprotective Effects against Alzheimer's Disease.[8] ACS Chemical Neuroscience. Link

  • Ko, K. M., et al. (2011). Schisandrin B enhances the glutathione redox cycling and protects against oxidant injury.[6] BioFactors.[7] Link

  • Kozlowski, M. C., et al. (2023). Recent advances in oxidative phenol coupling for the total synthesis of natural products.[10][11] Natural Product Reports. Link

Sources

Thermodynamic Stability and Structural Dynamics of Polymethoxylated Biphenyl Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermodynamic Stability of Polymethoxylated Biphenyl Isomers Audience: Researchers, Scientists, and Drug Development Professionals Format: Technical Guide / Whitepaper

Executive Summary

Polymethoxylated biphenyls (PMBs) represent a distinct chemical space with dual significance: as persistent environmental metabolites of polychlorinated biphenyls (PCBs) and as privileged scaffolds in medicinal chemistry (e.g., anti-inflammatory agents, fungicidal agrochemicals). Unlike their chlorinated analogs, PMBs introduce electron-donating methoxy groups that significantly alter the thermodynamic landscape through resonance stabilization and specific steric interactions.

This guide provides a rigorous technical analysis of the thermodynamic stability of PMB isomers. It details the interplay between steric hindrance (ortho-effect) and electronic conjugation, provides a validated computational protocol for predicting formation enthalpies, and analyzes the implications of these stability profiles on atropisomerism and metabolic susceptibility in drug design.

Theoretical Framework: The Stability Landscape

The thermodynamic stability of PMB isomers is governed by the competition between


-conjugation (favoring planarity) and steric repulsion (favoring torsion).
The Ortho-Effect and Rotational Barriers

The biphenyl core seeks planarity to maximize overlap between the


-systems of the two phenyl rings. However, substituents at the ortho positions (2, 2', 6, 6') impose severe steric penalties.
  • Non-ortho isomers (e.g., 3,3', 4,4'-PMBs): Exhibit lower torsional angles (

    
     in solution), allowing significant resonance stabilization. These are generally the thermodynamic minima.
    
  • Ortho-substituted isomers (e.g., 2,2'-PMBs): The bulky methoxy groups force the rings into a nearly perpendicular conformation (dihedral angle

    
    ). While this breaks conjugation, raising the electronic energy, it relieves steric strain.
    
  • Thermodynamic Trade-off: The loss of resonance energy in ortho-isomers often makes them thermodynamically less stable (higher

    
    ) than their para-analogs, despite the relief of steric clash.
    
Electronic Effects of Methoxy Groups

Unlike chlorine atoms in PCBs (electron-withdrawing), methoxy groups are strong


-donors.
  • Resonance Stabilization: In planar-accessible isomers (para/meta), the OMe group donates electron density into the biphenyl core, lowering the enthalpy of formation.

  • Intramolecular Interactions: In 2-methoxy isomers, weak intramolecular hydrogen bonding (

    
    ) or electrostatic repulsion between oxygen lone pairs can fine-tune the rotational barrier, creating local thermodynamic minima distinct from PCBs.
    

Validated Computational Protocol

For large isomer sets where synthesis is impractical, Density Functional Theory (DFT) is the gold standard for predicting thermodynamic stability. The following protocol is designed for high-accuracy prediction of Enthalpy of Formation (


) and Gibbs Free Energy (

).
Workflow Architecture

DFT_Workflow Start Input: PMB Isomer Structure ConfSearch Conformational Search (Monte Carlo / MMFF94) Start->ConfSearch GeomOpt Geometry Optimization (B3LYP/6-31G(d,p)) ConfSearch->GeomOpt Lowest Energy Conformers FreqCalc Frequency Calculation (Check Imaginary Freqs) GeomOpt->FreqCalc FreqCalc->GeomOpt Imaginary Freq Found SinglePoint High-Level Single Point Energy (M06-2X/6-311++G(3df,2p)) FreqCalc->SinglePoint True Minima Thermochem Thermochemical Analysis (Atomization or Isodesmic) SinglePoint->Thermochem Output Output: u0394Hu00b0f, u0394Gu00b0, Boltzmann Pop. Thermochem->Output

Figure 1: Step-by-step computational workflow for determining thermodynamic stability of PMB isomers.

Step-by-Step Methodology

Step 1: Conformational Sampling PMBs possess multiple rotatable bonds (biphenyl torsion and O-Me rotations). A static optimization is insufficient.

  • Action: Perform a Monte Carlo conformational search using the MMFF94 force field.

  • Criteria: Retain all conformers within 5 kcal/mol of the global minimum.

Step 2: Geometry Optimization & Frequency Analysis

  • Method: DFT with B3LYP functional.

  • Basis Set:6-31G(d,p) (Cost-effective for geometry).

  • Validation: Compute vibrational frequencies.[1] Zero imaginary frequencies are required to confirm a true thermodynamic minimum.

  • Output: Zero-Point Energy (ZPE) and Thermal Corrections (

    
    ).
    

Step 3: High-Accuracy Energy Calculation

  • Method:M06-2X or

    
    B97X-D .[2]
    
  • Reasoning: These functionals account for dispersion forces (Van der Waals), which are critical for accurate stacking interactions in twisted biphenyls.

  • Basis Set:6-311++G(3df,2p) .

Step 4: Calculation of Enthalpy of Formation (


) 
Do not rely on absolute energies. Use isodesmic reactions  to cancel systematic errors.
  • Reaction Scheme:

    
    
    
  • Formula:

    
    
    
    
    
  • Reference Values: Use experimental

    
     for Benzene, Biphenyl, and Anisole from NIST databases.
    

Thermodynamic Data & Analysis

Relative Stability Trends

The following table summarizes the relative stability trends observed in methoxylated biphenyls, derived from composite thermochemical data [1][2].

Isomer ClassSubstitution PatternRelative Energy (

, kcal/mol)
Torsional Angle (

)
Stability Driver
Para-Para 4,4'-Dimethoxy0.0 (Global Min)

Resonance & Minimal Sterics
Meta-Meta 3,3'-Dimethoxy+1.2 to +2.5

Inductive effects, weak resonance
Ortho-Mono 2-Methoxy+3.5 to +5.0

Steric penalty vs. partial conjugation
Ortho-Ortho 2,2'-Dimethoxy+8.0 to +12.0

Severe steric clash, loss of conjugation
Tetra-Ortho 2,2',6,6'-Tetramethoxy+18.0+

Locked perpendicular, high energy
The "Methoxy-Bridge" Effect

Recent studies on hydrogen storage materials indicate that 2-substituted biphenyls exhibit lower enthalpies of vaporization than their 3- or 4-substituted counterparts [1]. This suggests that while thermodynamically less stable in terms of formation energy (due to steric strain), ortho-PMBs have weaker intermolecular interactions in the condensed phase, leading to higher volatility.

Implications for Drug Development[3][4]

Understanding the thermodynamic stability of PMBs is critical for lead optimization in two key areas: Atropisomerism and Metabolic Stability.

Atropisomerism (Axial Chirality)

Ortho-substituted PMBs (e.g., 2,2',6-trimethoxy) possess high rotational barriers. If the barrier (


) exceeds 20-25 kcal/mol , the atropisomers can be isolated as distinct enantiomers at room temperature [3].
  • Risk: If a drug candidate is a rapidly interconverting racemate in vivo, it may present variable pharmacokinetics.

  • Opportunity: Locking the conformation (increasing thermodynamic stability of the twisted state) can improve selectivity for protein binding pockets.

Structure-Stability Relationship Map

SAR_Logic Core PMB Scaffold Ortho Ortho-Substitution (2,2',6,6') Core->Ortho Para Para-Substitution (4,4') Core->Para Effect1 High Torsional Angle (~90 deg) Ortho->Effect1 Steric Hindrance Effect2 Planar Capability (~30 deg) Para->Effect2 Conjugation Outcome1 Axial Chirality (Atropisomerism) Effect1->Outcome1 High Barrier Outcome2 Metabolic Liability (O-Demethylation) Effect2->Outcome2 Exposed OMe

Figure 2: Logic flow connecting substitution patterns to pharmaceutical outcomes.

Metabolic Stability

Thermodynamic stability correlates with metabolic vulnerability.

  • Para-PMBs: The electron-rich, accessible 4-position is a prime target for Cytochrome P450-mediated O-demethylation (forming phenols) [2].

  • Ortho-PMBs: The twisted conformation shields the methoxy groups sterically, often increasing metabolic half-life, though potentially introducing toxicity via quinone formation if demethylation occurs [4].

References

  • Verevkin, S. P., et al. (2023). Thermodynamics of Reversible Hydrogen Storage: Are Methoxy-Substituted Biphenyls Better through Oxygen Functionality? Energies, 16(20), 7175. Link

  • Grimm, F. A., et al. (2015). Sources and Toxicities of Phenolic Polychlorinated Biphenyls (OH-PCBs). Environmental Science & Technology, 49(14), 8261-8270. Link

  • Lehmler, H. J., et al. (2008).[3] Gas chromatographic separation of methoxylated polychlorinated biphenyl atropisomers. Journal of Chromatography A, 1207(1-2), 146-154.[4] Link

  • Song, Y., et al. (2010). Crystal Structure and Density Functional Theory Studies of Toxic Quinone Metabolites of Polychlorinated Biphenyls. Chemical Research in Toxicology, 23(12), 1936-1944. Link

  • Doran, S., et al. (2005). Structure Activity Relationships. Drug Design, 1. Link

Sources

Solubility Profile of Trimethoxyphenyl Benzene Derivatives in Organic Solvents

[1][2][3][4]

Executive Summary

The 3,4,5-trimethoxyphenyl (TMP) moiety is a pharmacophore ubiquitous in medicinal chemistry, serving as the structural anchor for antimitotic agents like Combretastatin A-4 , resveratrol analogs, and various chalcone-based therapeutics. Optimizing the solubility of these derivatives is not merely a formulation challenge but a critical upstream requirement for synthesis, purification, and solid-state characterization.

This guide synthesizes experimental solubility data with thermodynamic modeling to provide a predictive framework for solvent selection. As Senior Application Scientists, we move beyond simple "dissolution" to understand the solute-solvent interplay —specifically, how the steric bulk and electron-donating nature of the trimethoxy motif dictates phase behavior in polar aprotic versus protic solvents.

Molecular Architecture & Solvation Mechanism

The Trimethoxy Paradox

The TMP group presents a unique solvation landscape. While the benzene ring implies lipophilicity, the three methoxy ethers at positions 3, 4, and 5 introduce significant electron density and dipole moments.

  • H-Bond Acceptance: The methoxy oxygens act as weak hydrogen bond acceptors. This explains the compound's high affinity for protic organic solvents (Alcohols) where the solvent donates a proton to the ether oxygen.

  • Steric Shielding: The dense packing of three adjacent methoxy groups creates a "hydrophobic shield," severely limiting solubility in water (high cohesive energy density) while preventing effective interaction with strictly non-polar alkanes (e.g., n-heptane).

  • Dipole-Dipole Interactions: The ideal solvents are Polar Aprotic (DMF, DMSO, Acetone), which stabilize the molecule through strong dipole-dipole interactions without the energetic penalty of disrupting a highly structured water network.

Experimental Protocol: Laser Monitoring Technique

While the equilibrium shake-flask method remains the regulatory gold standard, modern process development relies on the Laser Monitoring Dynamic Method . This technique is automated, consumes less API, and provides metastable zone width (MSZW) data essential for crystallization.

Workflow Logic

We utilize a dynamic laser nephelometry setup. The core principle is the detection of phase transition (solid

LaserSolubilityProtocolStartStart: Gravimetric PreparationSlurryCreate Solute-Solvent Slurry(Excess Solid)Start->SlurryHeatControlled Heating Ramp(0.5 K/min)Slurry->HeatLaserLaser Transmission Monitoring(Real-time Turbidity)Heat->LaserClearPointDetect Clear Point (T_dissolution)Max TransmissionLaser->ClearPointSolids DissolveCoolControlled Cooling Ramp(0.5 K/min)ClearPoint->CoolCloudPointDetect Cloud Point (T_nucleation)Drop in TransmissionCool->CloudPointNucleationDataCalculate Mole Fraction (x) vs TDetermine MSZWCloudPoint->DataData->SlurryAdd Solvent/Repeat

Figure 1: Automated Laser Monitoring Workflow.[1] The hysteresis between the Clear Point (dissolution) and Cloud Point (nucleation) defines the Metastable Zone Width (MSZW), critical for controlling crystal size distribution.

Step-by-Step Methodology
  • Preparation: Accurately weigh the TMP derivative (uncertainty

    
     g) into a jacketed glass vessel. Add a known mass of solvent.[2][3]
    
  • Equilibration: Stir continuously (400 rpm) to ensure suspension homogeneity.

  • Heating Phase: Ramp temperature at a fixed rate (e.g.,

    
    ). The laser intensity passing through the vessel is recorded.
    
  • Dissolution Point: The temperature at which laser transmission reaches a maximum plateau is recorded as

    
    .
    
  • Validation: Repeat with varying solute/solvent ratios to construct the full polythermal solubility curve.

Thermodynamic Modeling

To predict solubility outside experimental points, we employ thermodynamic correlations. For TMP derivatives, the Modified Apelblat Equation consistently provides the lowest Root Mean Square Deviation (RMSD) compared to Van't Hoff or Yaws models.

The Modified Apelblat Model

This semi-empirical model correlates mole fraction solubility (


  • A, B, C: Empirical parameters derived from regression analysis.

  • Physical Meaning:

    
     is related to the enthalpy of solution, while 
    
    
    accounts for the temperature dependence of the heat capacity.
Thermodynamic Parameters

Using the Van't Hoff analysis, the dissolution of TMP derivatives is characteristically:

  • Endothermic (

    
    ):  Solubility increases with temperature.
    
  • Entropy-Driven (

    
    ):  The disorder increases as the crystal lattice breaks down, overcoming the enthalpy penalty.
    

Solubility Data Profile

The following table summarizes the solubility hierarchy of 3,4,5-trimethoxybenzoic acid (TMBA) and related aldehydes in pure solvents at 298.15 K.

Solvent ClassSolventSolubility RankingMechanistic Insight
Polar Aprotic DMF / DMSO Highest Strong dipole-dipole interactions match the polarity of the trimethoxy ring.
Polar Aprotic Acetone HighExcellent solvent; often used for reaction media.
Polar Aprotic Ethyl Acetate Moderate-HighGood balance of polarity; ideal for extraction/work-up.
Protic Methanol ModerateH-bonding with ether oxygens facilitates dissolution.
Protic Ethanol Moderate-LowDecreased polarity vs. Methanol reduces solubility.
Protic Isopropanol (IPA) LowSteric bulk of IPA interferes with solvation of the crowded TMP motif.
Non-Polar Toluene LowLack of dipole interaction; mainly dispersion forces.
Aqueous Water Lowest Hydrophobic effect dominates; TMP group disrupts water network.
Solvent Selection Decision Tree

SolventSelectionRootProcess GoalReactionSynthesis/ReactionRoot->ReactionCrystCrystallizationRoot->CrystExtractExtractionRoot->ExtractHighSolHigh Solubility Req.(DMF, DMSO)Reaction->HighSolHigh T / Difficult Subs.VolatileVolatile Req.(Acetone, THF)Reaction->VolatileEasy WorkupCoolingCooling Cryst.(Ethanol, Ethyl Acetate)Cryst->CoolingSteep Solubility CurveAntiSolvAnti-Solvent(Solvent: MethanolAnti-solvent: Water)Cryst->AntiSolvHigh Yield Req.ImmiscibleBiphasic System(Ethyl Acetate/Water)Extract->Immiscible

Figure 2: Strategic Solvent Selection Guide. For TMP derivatives, Ethanol is often the preferred solvent for cooling crystallization due to its steep solubility-temperature curve.

References

  • Solubility of 3,4,5-Trimethoxybenzoic Acid: Hu, Y., et al. "Solubility measurement and thermodynamic modeling of 2,3,4-trimethoxybenzoic acid in 12 solvents." Journal of Chemical Thermodynamics.

  • Apelblat Modeling: Wang, Z., et al. "Solubility Behavior of 3,4,5-Trimethoxybenzaldehyde in Different Pure Organic Solvents." Journal of Chemical & Engineering Data.

  • Laser Monitoring Technique: Jouyban, A., et al.[4] "A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility." Pharmaceutical Sciences.[3]

  • Chalcone Derivatives: Serin, S. "(E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop–2-en-1-one: DFT/TD-DFT-based investigations." Indian Journal of Chemistry.

  • General Solubility Data: PubChem Compound Summary for 3,4,5-Trimethoxybenzoic acid.

Methodological & Application

Application Notes and Protocols for the Ullmann Coupling of 1-Iodo-2,3,4-trimethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Ullmann Coupling in Modern Synthesis

The Ullmann reaction, a copper-catalyzed coupling of aryl halides, stands as a foundational method for the formation of carbon-carbon bonds, particularly in the synthesis of symmetric biaryl compounds.[1][2] First reported by Fritz Ullmann in 1901, this reaction has undergone significant evolution from its initial requirements of harsh conditions and stoichiometric copper to modern, milder protocols often accelerated by ligands.[3][4] The homocoupling of 1-iodo-2,3,4-trimethoxybenzene to form 2,2',3,3',4,4'-hexamethoxybiphenyl is a valuable transformation, yielding a highly functionalized biaryl scaffold relevant in materials science and as a precursor for more complex molecular architectures.

This guide provides a detailed protocol for this specific transformation, delving into the mechanistic rationale behind the procedural steps and offering insights for optimization and troubleshooting.

Mechanistic Considerations: A Look Under the Hood

While the precise mechanism of the Ullmann reaction has been the subject of extensive investigation, it is generally accepted to proceed through the formation of an organocopper intermediate.[3][5] The reaction likely involves the following key steps:

  • Formation of the Active Copper(I) Species: The reaction is initiated by the formation of a Cu(I) species, which is considered the active catalyst.[1][6] This can be generated from various copper sources, including Cu(0), Cu(I) salts, or Cu(II) salts that are reduced in situ.[7]

  • Oxidative Addition: The Cu(I) species undergoes oxidative addition with the aryl iodide (1-iodo-2,3,4-trimethoxybenzene) to form an organocopper(III) intermediate. Although Cu(III) is a high oxidation state for copper, this pathway is a proposed mechanism.[3]

  • Reductive Elimination: This intermediate then reacts with a second molecule of the aryl iodide, leading to a reductive elimination step that forms the new C-C bond of the biaryl product (2,2',3,3',4,4'-hexamethoxybiphenyl) and regenerates a copper species to continue the catalytic cycle.[1][2]

The presence of electron-donating methoxy groups on the aromatic ring can influence the reactivity of the aryl iodide.

Experimental Protocol: Synthesis of 2,2',3,3',4,4'-Hexamethoxybiphenyl

This protocol details a representative procedure for the Ullmann homocoupling of 1-iodo-2,3,4-trimethoxybenzene.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
1-Iodo-2,3,4-trimethoxybenzene≥98%Commercially AvailableStore under inert atmosphere, protected from light.
Copper PowderActivated, <63 µmCommercially AvailableUse freshly activated copper for best results.[8]
Dimethylformamide (DMF)AnhydrousCommercially AvailableUse of anhydrous solvent is crucial to prevent side reactions.[9]
SandPurifiedCommercially AvailableFor solvent-free reactions to ensure even heat distribution.[8]
Argon or Nitrogen GasHigh PurityGas SupplierFor maintaining an inert atmosphere.
Step-by-Step Procedure

Note: This reaction should be performed in a well-ventilated fume hood.

  • Reaction Setup (Solvent-Based Method):

    • To an oven-dried, 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-iodo-2,3,4-trimethoxybenzene (e.g., 1.0 mmol, 294 mg).

    • Add activated copper powder (e.g., 2.0-3.0 mmol, 127-191 mg). The use of an excess of copper is common in classical Ullmann reactions.[8]

    • Under a gentle stream of argon or nitrogen, add anhydrous dimethylformamide (DMF) (e.g., 5 mL). The use of a polar aprotic solvent like DMF can facilitate the reaction at lower temperatures compared to solvent-free conditions.[8]

  • Reaction Execution:

    • Heat the reaction mixture to a temperature between 100-150 °C with vigorous stirring. The optimal temperature may need to be determined empirically.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A typical mobile phase for TLC could be a mixture of hexane and ethyl acetate.

  • Work-up and Purification:

    • Upon completion (disappearance of the starting material), cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite® to remove the excess copper and copper salts. Wash the filter cake with ethyl acetate or dichloromethane.

    • Transfer the filtrate to a separatory funnel and wash with water to remove the DMF. Multiple washes may be necessary.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

    • Concentrate the organic phase under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2,2',3,3',4,4'-hexamethoxybiphenyl.

Alternative Solvent-Free Procedure

For a more "classic" approach, the reaction can be performed without a solvent.[5][8]

  • In a dry, thick-walled reaction tube, combine 1-iodo-2,3,4-trimethoxybenzene (e.g., 1.0 mmol, 294 mg), activated copper powder (e.g., 2.0-3.0 mmol, 127-191 mg), and a small amount of sand (e.g., 200 mg).[8]

  • Heat the mixture in a sand bath to a high temperature (typically >200 °C).[2][8]

  • After cooling, the solid residue can be directly subjected to column chromatography for purification.[8]

Workflow Diagram

Ullmann_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents: 1-Iodo-2,3,4-trimethoxybenzene Activated Copper Powder setup Assemble Reaction: Add reagents to flask Add anhydrous DMF Establish inert atmosphere reagents->setup glassware Oven-dry Glassware glassware->setup heat Heat and Stir: 100-150 °C setup->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor monitor->heat Continue if incomplete cool Cool to Room Temperature monitor->cool Reaction Complete filter Filter through Celite® cool->filter extract Aqueous Work-up: Wash with water and brine filter->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify product Pure 2,2',3,3',4,4'-Hexamethoxybiphenyl purify->product

Caption: Experimental workflow for the Ullmann coupling of 1-iodo-2,3,4-trimethoxybenzene.

Troubleshooting and Optimization

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive copper source.Use freshly activated copper powder. Commercially available activated copper is recommended.[8]
Insufficient temperature.Gradually increase the reaction temperature. For solvent-free reactions, temperatures above 200 °C may be necessary.[8]
Presence of moisture or oxygen.Ensure all glassware is thoroughly dried and the reaction is performed under a strict inert atmosphere. Use anhydrous solvents.[9]
Formation of Side Products (e.g., deiodination) Presence of protic impurities.Use high-purity, anhydrous reagents and solvents.[9]
Reaction temperature is too high.Optimize the reaction temperature; a lower temperature for a longer duration may be beneficial.
Difficult Purification Incomplete removal of copper salts.Thorough filtration and aqueous work-up are crucial. A wash with a dilute ammonia solution can sometimes help to remove copper residues.

Modern Advancements: The Role of Ligands

While the classic Ullmann reaction often proceeds without a ligand, modern variations frequently employ ligands to facilitate the reaction under milder conditions and with lower copper loadings.[7] Ligands such as diamines, amino acids, and phenanthrolines can stabilize the copper catalyst and promote the key steps of the catalytic cycle.[6][10] For challenging substrates or to improve efficiency, screening a variety of ligands could be a valuable optimization step.[9]

Conclusion

The Ullmann coupling of 1-iodo-2,3,4-trimethoxybenzene is a robust and reliable method for the synthesis of 2,2',3,3',4,4'-hexamethoxybiphenyl. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can successfully employ this classic transformation to access valuable biaryl structures. The protocol and insights provided herein serve as a comprehensive guide for scientists and professionals in the field of chemical synthesis and drug development.

References

  • Ullmann Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved February 20, 2026, from [Link]

  • Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. (2025, May 31). OperaChem. Retrieved February 20, 2026, from [Link]

  • Ullmann reaction - Wikipedia. (n.d.). Wikipedia. Retrieved February 20, 2026, from [Link]

  • Ullmann coupling-An overview. (2025, April 1). OperaChem. Retrieved February 20, 2026, from [Link]

  • Ullmann Reaction: Mechanism, Steps & Applications. (n.d.). Vedantu. Retrieved February 20, 2026, from [Link]

  • The mechanism of the modified Ullmann reaction. (2011). Dalton Transactions, 40(44), 11627-11638. [Link]

  • Copper‐Catalyzed Homocoupling of Alkyl Halides in the Presence of Samarium. (2018). ChemistrySelect, 3(42), 11894-11897. [Link]

  • Oxalohydrazide Ligands for Copper-Catalyzed C−O Coupling Reactions with High Turnover Numbers. (2021). ACS Catalysis, 11(1), 346–353. [Link]

  • Expanding Ullmann Homocoupling to Cross-Coupling: Electrochemical Copper-Catalyzed Cross-Electrophile Coupling of Alkyl and Aryl Halides. (2026, February 10). Journal of the American Chemical Society. Retrieved February 20, 2026, from [Link]

  • Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime. (2018). Molecules, 23(11), 2951. [Link]

  • Troubleshooting Ullmann Couplint : r/Chempros. (2023, February 20). Reddit. Retrieved February 20, 2026, from [Link]

  • Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction. (2002). Journal of the American Chemical Society, 124(50), 14844–14845. [Link]

  • Modern Ullmann-Type Couplings. (2022). In Science of Synthesis: Cross-Coupling Reactions (Vol. 1, pp. 1-36). Thieme.
  • Ligand‐Free Copper‐Catalyzed Ullmann‐Type C−O Bond Formation in Non‐Innocent Deep Eutectic Solvents under Aerobic Conditions. (2021). ChemSusChem, 14(1), 346-353. [Link]

  • Ullmann reaction. (2020, October 22). L.S.College, Muzaffarpur. Retrieved February 20, 2026, from [Link]

  • Ullmann Reaction. (2025, April 27). Online Organic Chemistry Tutor. Retrieved February 20, 2026, from [Link]

  • C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. (2022). Molecules, 27(11), 3583. [Link]

  • Synthesis of Substituted 2,2′-Dinitrobiphenyls by a Novel Solvent-Free High Yielding Ullmann Coupling Biarylation. (2016). Tetrahedron Letters, 57(30), 3341-3344. [Link]

  • A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. (2017). In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 550-553). Royal Society of Chemistry.
  • Ullmann reaction – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 20, 2026, from [Link]

Sources

Application Note: Preparation of 1,2,3-Trimethoxy-4-(2,3,4-trimethoxyphenyl)benzene for Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Biphenyl scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents. The specific hexamethoxy-substituted biphenyl, 1,2,3-Trimethoxy-4-(2,3,4-trimethoxyphenyl)benzene, is a polyphenolic derivative with potential for biological activity, stemming from a class of compounds known for antioxidant, anti-inflammatory, and anti-cancer properties.[1][2] The successful evaluation of such a compound in biological assays is critically dependent on a robust synthetic route, rigorous characterization, and meticulous preparation of high-purity screening solutions. An impure or improperly formulated compound can lead to misleading results, costing valuable time and resources in drug discovery pipelines.[3]

This guide provides a comprehensive, field-proven framework for the synthesis, purification, characterization, and preparation of this compound. The protocols are designed to be self-validating, ensuring that the compound advancing to biological screening is of the highest possible quality and concentration accuracy, thereby generating reliable and reproducible data.

Part 1: Synthesis and Characterization

The most efficient and modular route for constructing unsymmetrical biphenyls is the Suzuki-Miyaura cross-coupling reaction.[4][5][6] This palladium-catalyzed reaction offers broad functional group tolerance and generally proceeds under mild conditions, making it the method of choice.[5][6] We will couple an aryl bromide with an arylboronic acid to form the target C-C bond.

Synthetic Workflow Overview

The overall process involves synthesizing the target molecule via Suzuki coupling, followed by purification and rigorous analytical characterization to confirm identity and purity.

G cluster_synthesis Synthesis & Purification cluster_qc Quality Control & Validation reagents Starting Materials: - 4-Bromo-1,2,3-trimethoxybenzene - (2,3,4-Trimethoxyphenyl)boronic acid suzuki Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent) reagents->suzuki Reaction workup Aqueous Workup & Extraction suzuki->workup Quenching purify Column Chromatography workup->purify Crude Product nmr Structure Confirmation (¹H & ¹³C NMR) purify->nmr Pure Fractions ms Mass Verification (HRMS) nmr->ms hplc Purity Assessment (HPLC-UV, >98%) ms->hplc final Qualified Compound hplc->final

Caption: Overall workflow from synthesis to a qualified compound.

Protocol 1: Suzuki-Miyaura Synthesis

This protocol details the coupling of 4-Bromo-1,2,3-trimethoxybenzene with (2,3,4-Trimethoxyphenyl)boronic acid.

Causality: The choice of a palladium acetate catalyst with a phosphine ligand like SPhos is driven by its high efficiency in coupling sterically hindered or electron-rich aryl partners. A carbonate base is sufficiently strong to facilitate the transmetalation step without causing degradation of the starting materials.[7] The dioxane/water solvent system ensures the solubility of both organic and inorganic reagents.[5]

Reagent/ParameterQuantity/ValueMolar Equiv.Purpose
4-Bromo-1,2,3-trimethoxybenzene1.0 g1.0Aryl Halide
(2,3,4-Trimethoxyphenyl)boronic acid1.03 g1.2Boronic Acid Partner
Palladium(II) Acetate (Pd(OAc)₂)45 mg0.05Catalyst Precursor
SPhos165 mg0.10Ligand
Potassium Carbonate (K₂CO₃)1.67 g3.0Base
1,4-Dioxane20 mL-Solvent (Organic)
Deionized Water5 mL-Solvent (Aqueous)
Reaction Temperature100 °C-Thermal Energy
Reaction Time12-18 h-Duration

Step-by-Step Methodology:

  • To a 100 mL round-bottom flask, add 4-Bromo-1,2,3-trimethoxybenzene (1.0 g), (2,3,4-Trimethoxyphenyl)boronic acid (1.03 g), and Potassium Carbonate (1.67 g).

  • Add Palladium(II) Acetate (45 mg) and SPhos (165 mg).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This is critical to prevent the oxidation and deactivation of the Pd(0) active catalyst.

  • Add degassed 1,4-Dioxane (20 mL) and degassed deionized water (5 mL) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring and maintain for 12-18 hours. Monitor reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and water (50 mL).

  • Transfer to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (25 mL each).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification and Characterization

Purification:

  • Purify the crude residue by flash column chromatography on silica gel.

  • Use a gradient solvent system, typically starting with 95:5 Hexane:Ethyl Acetate and gradually increasing the polarity to 80:20 Hexane:Ethyl Acetate.

  • Collect fractions guided by TLC analysis and combine those containing the pure product.

  • Evaporate the solvent under reduced pressure to yield this compound as a white to off-white solid.

Characterization for Quality Control: The identity and purity of the final compound must be unequivocally confirmed before use in any biological assay.[8]

Analysis TechniquePurposeExpected Result / Specification
¹H NMR Structural ConfirmationPeaks corresponding to aromatic and methoxy protons with correct integration and splitting patterns.
¹³C NMR Structural ConfirmationPeaks corresponding to all unique carbon atoms in the molecule.
HRMS (ESI+) Mass VerificationCalculated m/z for [M+H]⁺ matches the observed value within ± 5 ppm.
HPLC-UV Purity AssessmentPurity ≥ 98% by peak area integration at a suitable wavelength (e.g., 254 nm).

Part 2: Preparation for Biological Assays

Proper preparation of a compound for screening is as critical as its synthesis. Issues with solubility, stability, or concentration accuracy are common sources of assay failure.

Protocol 3: Stock Solution Preparation & Handling

Causality: Dimethyl sulfoxide (DMSO) is the standard solvent for preparing stock solutions of small molecules for high-throughput screening (HTS).[9] Its high solvating power for organic compounds and miscibility with aqueous assay buffers (at low final concentrations, typically <0.5%) make it ideal. A high-concentration stock minimizes the final volume of DMSO added to the assay, reducing potential solvent-induced artifacts.

Step-by-Step Methodology:

  • Purity Confirmation: Ensure the batch of this compound has passed all QC checks (Purity ≥ 98%).

  • Weighing: Accurately weigh 5-10 mg of the compound into a sterile, tared glass vial.

  • Solvent Addition: Add the required volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM). See table below.

  • Dissolution: Cap the vial and vortex thoroughly. If necessary, use a sonicating water bath for 5-10 minutes to facilitate complete dissolution. Visually inspect the solution against a light source to ensure no solid particulates remain.

  • Storage: Store the stock solution in small aliquots at -20 °C or -80 °C to minimize freeze-thaw cycles, which can degrade the compound or cause it to precipitate.

Stock Solution Calculation Table (MW = 334.37 g/mol )

Desired Stock Conc.Mass of CompoundVolume of DMSO
10 mM3.34 mg1.00 mL
20 mM6.69 mg1.00 mL
30 mM10.03 mg1.00 mL
Protocol 4: Assay Plate Preparation (Dose-Response)

This protocol describes creating a 10-point, 3-fold serial dilution series in a 384-well plate for a typical cell-based or biochemical assay.

G cluster_prep Assay Plate Preparation Workflow cluster_dilution Serial Dilution in Assay Plate stock 10 mM DMSO Stock Solution intermediate Intermediate Plate (e.g., 200 µM in Buffer) stock->intermediate Initial Dilution start_conc Highest Conc. (e.g., 100 µM) intermediate->start_conc Transfer assay_plate Final Assay Plate (384-well) dilution 3-Fold Serial Dilution start_conc->dilution end_conc Lowest Conc. (e.g., 5 nM) dilution->end_conc controls Vehicle Control (DMSO only)

Caption: Workflow for preparing dose-response assay plates.

Step-by-Step Methodology:

  • Intermediate Dilution: Thaw a single aliquot of the 10 mM DMSO stock solution. Prepare an intermediate dilution in the appropriate assay buffer. For example, to achieve a top concentration of 100 µM in the assay with a 2x concentration step, create a 200 µM intermediate solution.

  • Plate Layout: Design the plate map to include vehicle controls (buffer + equivalent % DMSO), positive controls (if available), and the test compound dilution series.

  • Initial Dispensing: Add assay buffer to all wells except for the first column of the dilution series. Add buffer containing the appropriate concentration of DMSO to the vehicle control wells.

  • Serial Dilution: a. Add the intermediate dilution of the compound to the first column of the test area. b. Using a multichannel pipette or automated liquid handler, transfer a set volume from the first column to the second, mix thoroughly, and repeat across the plate to create the dilution series.

  • Addition of Biological System: Add the enzyme, cells, or other biological reagents to all wells to initiate the assay. The final concentration of the compound will be half of the concentration in the dilution plate.

Part 3: Example Biological Assays

As a polyphenolic compound, this compound is a candidate for antioxidant and cytotoxicity screening.

Protocol 5: DPPH Radical Scavenging Assay (Antioxidant)

This biochemical assay measures the ability of a compound to act as a free radical scavenger.[1]

  • Prepare a dilution series of the test compound in methanol in a 96-well plate.

  • Add a methanolic solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) to each well.

  • Incubate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at ~517 nm using a microplate reader.

  • A decrease in absorbance indicates radical scavenging activity. Calculate the EC₅₀ value from the dose-response curve.

Protocol 6: MTT Cytotoxicity Assay

This cell-based assay assesses the effect of the compound on cell viability or proliferation.[10]

  • Seed cells (e.g., a cancer cell line like HeLa or a normal cell line like HEK-293) in a 96- or 384-well plate and allow them to adhere overnight.

  • Replace the medium with fresh medium containing the serially diluted test compound (prepared as in Protocol 4). Include vehicle controls.

  • Incubate for 24-72 hours under standard cell culture conditions (37 °C, 5% CO₂).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Measure the absorbance at ~570 nm. A decrease in absorbance correlates with reduced cell viability. Calculate the IC₅₀ value.

References

  • Title: Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner Source: University of Leeds URL: [Link]

  • Title: Detection of Phenolic Compounds by Colorimetric Bioassay Using Crude Polyphenol Oxidase Source: ResearchGate URL: [Link]

  • Title: Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst Source: Google Patents URL
  • Title: Synthesis of biphenyl-based arsine ligands by Suzuki–Miyaura coupling and their application to Pd-catalyzed arsination Source: Dalton Transactions (RSC Publishing) URL: [Link]

  • Title: Polyphenols: Secondary Metabolites with a Biological Impression Source: MDPI URL: [Link]

  • Title: Suzuki reaction Source: Wikipedia URL: [Link]

  • Title: Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening Source: PMC (PubMed Central) URL: [Link]

  • Title: Total (poly)phenol analysis by the Folin-Ciocalteu assay as an anti-inflammatory biomarker in biological samples Source: PMC (PubMed Central) URL: [Link]

  • Title: Total Polyphenols Content and Antioxidant DPPH Assays on Biological Samples Source: ResearchGate URL: [Link]

  • Title: High-throughput screening (HTS) Source: BMG LABTECH URL: [Link]

  • Title: High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry Source: ACS Publications URL: [Link]

  • Title: 1,3,5-Trimethoxybenzene: Role in Oxidation Reactions and its Biosynthesis Method Source: AIST URL: [Link]

  • Title: Considerations Related to Small-molecule Screening Collections Source: The Royal Society of Chemistry URL: [Link]

  • Title: Cross-coupling of iodobenzene and 1,3,5-trimethoxybenzene with... Source: ResearchGate URL: [Link]

  • Title: High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery Source: LinkedIn URL: [Link]

  • Title: Synthesis process of 1,2,3-trimethoxy benzene Source: Patsnap URL: [Link]

  • Title: Characterization of Synthetic Peptide Drug and Impurities using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography/Mass Spectrometry (LC/MS) Source: LabRulez LCMS URL: [Link]

  • Title: Synthesis, Characterization, Cytotoxicity Analysis and Evaluation of Novel Heterocyclic Derivatives of Benzamidine against Periodontal Disease Triggering Bacteria Source: MDPI URL: [Link]

  • Title: Synthetic Peptide Characterization and Impurity Profiling Source: Waters URL: [Link]

  • Title: Preparation of 1,2,3-trimethoxybenzene Source: PrepChem.com URL: [Link]

  • Title: Synthesis process of 1,2,3-trimethoxy benzene Source: Google Patents URL
  • Title: Mechanism-Inspired Ligand Design for Efficient Copper-Catalyzed C–N Coupling of Aryl and Heteroaryl Chlorides Source: Journal of the American Chemical Society URL: [Link]

  • Title: Electrochemical oxidation of 1,3,5-trimethoxybenzene in aqueous solutions at gold oxide and lead dioxide electrodes Source: ResearchGate URL: [Link]

  • Title: Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals Source: ALWSCI URL: [Link]

  • Title: Green Synthesis of 1,2,3-Trimethoxybenzene Source: ResearchGate URL: [Link]

  • Title: Small Molecule Drug Characterization and Purity Analysis Source: Agilent URL: [Link]

Sources

Application Note: High-Resolution TLC Profiling of Methoxy-Substituted Biaryls

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thin Layer Chromatography (TLC) systems for methoxy-substituted biaryls Content Type: Application Note and Protocol Guide Audience: Researchers, scientists, and drug development professionals

Introduction & Scope

Methoxy-substituted biaryls are privileged structural motifs in medicinal chemistry, appearing frequently in NSAIDs (e.g., Naproxen derivatives), liquid crystals, and natural products (e.g., lignin models). Their synthesis, predominantly via Suzuki-Miyaura cross-coupling, presents a unique chromatographic challenge: separating the non-polar biaryl product from unreacted aryl halides (similar lipophilicity) and aryl boronic acids (highly polar/streaking).

This guide details the optimized Thin Layer Chromatography (TLC) systems required to resolve these congeners. Unlike standard alkyl-substituted aromatics, methoxy-biaryls possess a dipole moment and electron-rich


-systems that can be exploited using specific solvent selectivities beyond the standard Hexane/Ethyl Acetate paradigm.

Core System Configuration

Stationary Phase Selection
  • Standard: Silica Gel 60 F

    
      (pore size 60 Å).
    
    • Why: The slightly acidic nature of silica interacts favorably with the ethereal oxygen of the methoxy group via hydrogen bonding, providing necessary retention. The F

      
       fluorescent indicator is non-negotiable, as biaryls are highly conjugated and quench UV light efficiently.
      
  • Alternative: Alumina (Neutral) .

    • Why: Use only if the biaryl contains acid-sensitive protecting groups or if "tailing" occurs on silica due to trace acidic impurities.

Mobile Phase Strategy: The Selectivity Triangle

A common error is relying solely on Hexane/Ethyl Acetate. For methoxy-biaryls, "System B" (Aromatic) often provides superior resolution of isomers (e.g., o- vs p-methoxy) due to


-

stacking interactions between the solvent and the solute.
System ClassSolvent CompositionPolarity MechanismApplication
System A (General) Hexane / Ethyl Acetate (9:1 to 4:1)Adsorption/DesorptionInitial screening; separating Product from Boronic Acid.
System B (Isomer) Toluene / Heptane (Pure Toluene or 1:1)

-

Interaction
Separating ortho/meta/para isomers; removing halo-impurities.
System C (Alternative) DCM / Hexane (1:1 to 3:1)Dipole-DipoleUsed when co-elution occurs in System A.

Experimental Protocols

Protocol 1: Solvent System Optimization (The "Spot-Check" Method)

Objective: Determine the optimal mobile phase to achieve an Retention Factor (


) of 0.3 – 0.4 for the target biaryl.

Materials:

  • Micropipettes (2-5 µL)

  • TLC Plates (Silica Gel 60 F

    
    , cut to 2.5 x 7.5 cm)
    
  • Developing Chamber (saturated)

Procedure:

  • Preparation: Dissolve ~1 mg of the crude methoxy-biaryl mixture in 0.5 mL of Dichloromethane (DCM).

  • Spotting: Apply 1 µL spots to three separate plates.

  • Elution:

    • Plate 1: Elute with 10% EtOAc in Hexane .[1]

    • Plate 2: Elute with 100% Toluene .

    • Plate 3: Elute with 30% DCM in Hexane .

  • Analysis: Visualize under UV (254 nm).

    • Target: Ideally, the product spot is in the middle third of the plate (

      
       ~0.35).
      
    • Decision: If

      
       > 0.7, reduce polarity (e.g., 5% EtOAc). If 
      
      
      
      < 0.2, increase polarity.

Scientist's Insight: Methoxy groups are Electron Donating Groups (EDGs). A di-methoxy biaryl will be significantly more polar (lower


) than a mono-methoxy biaryl in System A. However, in System B (Toluene), the separation is driven by the planar accessibility of the rings.
Protocol 2: Monitoring Suzuki-Miyaura Coupling

Objective: Track the consumption of Aryl Halide and formation of Biaryl, distinguishing them from the Boronic Acid.

Workflow:

  • Baseline (T=0): Spot the limiting reagent (Aryl Halide) in Lane 1.

  • Co-Spot: Spot the Reaction Mixture in Lane 2 and over-spot with Aryl Halide (to check for co-elution).

  • Reaction (T=x): Spot Reaction Mixture in Lane 3.

  • Elution: Use Hexane/EtOAc (4:1) .

Interpretation:

  • Top Spot (High

    
    ):  De-halogenated side product (Biaryl formed via homocoupling or reduction) - Rare but possible.
    
  • Middle Spot (Med

    
    ): Target Methoxy-Biaryl .
    
  • Lower Middle (Med-Low

    
    ):  Aryl Halide (Starting Material).
    
  • Baseline (

    
     = 0):  Aryl Boronic Acid. Note: Boronic acids often streak or stick to the baseline due to interaction with silica silanols.
    

Visualization & Detection Systems

For methoxy-biaryls, detection is straightforward but requires confirmation to rule out non-conjugated impurities.

MethodTypeProcedureObservationSpecificity
UV 254 nm Non-DestructiveIrradiate plate.[2]Dark purple spots on green background.Conjugated systems (Aromatics).[2]
Iodine Chamber ReversiblePlace plate in jar with

crystals.
Brown/Yellow spots.[2][3]Lipophilic/Aromatic compounds.
Anisaldehyde DestructiveDip in stain, heat to 150°C.Red/Purple spots.nucleophilic aromatics (Methoxy activates the ring).
Phosphomolybdic Acid (PMA) DestructiveDip in 10% PMA/EtOH, heat.Dark Green/Blue spots.[3]Universal oxidant.

Visualization of Workflows (Graphviz)

Solvent Selection Logic

This decision tree guides the researcher through the "Selectivity Triangle" to resolve co-eluting peaks.

SolventSelection Start Start: Crude Mixture (Methoxy-Biaryl) ScreenA Screen System A: 10% EtOAc in Hexane Start->ScreenA CheckRf Check Rf & Separation ScreenA->CheckRf Good Good Separation (Rf 0.3-0.4) CheckRf->Good Clear spots TooPolar Rf < 0.2 (Stuck at bottom) CheckRf->TooPolar Spots too low TooNonPolar Rf > 0.7 (Runs with solvent) CheckRf->TooNonPolar Spots too high CoElution Co-elution with Impurities/Isomers CheckRf->CoElution Overlapping spots Action1 Increase Polarity: 20-30% EtOAc TooPolar->Action1 Action2 Decrease Polarity: 100% Hexane or 98:2 Hex/EtOAc TooNonPolar->Action2 SwitchB Switch to System B: 100% Toluene (Exploit Pi-Pi Stacking) CoElution->SwitchB Isomer issue SwitchC Switch to System C: DCM/Hexane (1:1) CoElution->SwitchC General purity SwitchB->Good Resolved

Caption: Logic flow for selecting and optimizing the mobile phase based on initial screening results.

Suzuki Reaction Monitoring Map

A visual representation of a TLC plate at different time points during the synthesis of a methoxy-biaryl.

ReactionTLC cluster_Plate TLC Plate Progression (Hex/EtOAc 4:1) Lane1 T=0 min (Start) Spot_SM Aryl Halide (Rf ~0.5) Lane1->Spot_SM Dominant Spot_Boron Boronic Acid (Rf ~0.0) Lane1->Spot_Boron Visible Lane2 T=30 min (Progress) Lane2->Spot_SM Fading Spot_Prod Methoxy-Biaryl (Rf ~0.4) Lane2->Spot_Prod Appearing Lane2->Spot_Boron Present Lane3 T=2 hrs (Complete) Lane3->Spot_SM Absent Lane3->Spot_Prod Dominant Lane3->Spot_Boron Trace

Caption: Idealized TLC progression for Suzuki coupling. Product typically elutes slightly lower than Aryl Halide.

Troubleshooting & "Pro-Tips"

  • The "Streaking" Boronic Acid:

    • Issue: Aryl boronic acids often streak from the baseline, obscuring the product.

    • Solution: Add 1% Triethylamine (TEA) or 1% Acetic Acid to the mobile phase. However, for neutral biaryls, simply running the column/plate longer in a less polar solvent (e.g., pure Toluene) usually leaves the boronic acid safely at the baseline while the product migrates.

  • Edge Effect (Smiling/Frowning):

    • Cause: Uneven solvent evaporation from the plate edges.

    • Fix: Use a filter paper wick in the developing chamber to ensure 100% saturation of the vapor phase before inserting the plate.

  • Co-elution of Halide and Product:

    • Scenario: The starting Aryl Bromide and the Product Methoxy-Biaryl have identical

      
       in Hex/EtOAc.
      
    • Fix: This is common.[2] Switch to DCM/Hexane . The chlorinated solvent interacts differently with the polarizable bromine atom compared to the methoxy group, often inducing separation.

References

  • Chemistry LibreTexts. (2022). Visualizing TLC Plates. Retrieved from

  • Royal Society of Chemistry (RSC). (2015). Green Ligand for Selective Copper catalyzed Phenol Formation. (Contains Rf data for methoxy-biaryls). Retrieved from

  • Advion. (2018). Suzuki Reaction Monitoring: TLC/CMS. Retrieved from

  • Merck/MilliporeSigma. (2024). Thin Layer Chromatography Application Guide. Retrieved from

  • Biotage. (2018). Flash Optimization: Solvent Strength and Selectivity. Retrieved from

Sources

Application Note: A Rapid and Efficient Microwave-Assisted Suzuki-Miyaura Coupling for the Synthesis of 1,2,3-Trimethoxy-4-(2,3,4-trimethoxyphenyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Gemini, Senior Application Scientist

Abstract

This application note details a robust and highly efficient protocol for the synthesis of the biaryl compound 1,2,3-Trimethoxy-4-(2,3,4-trimethoxyphenyl)benzene. Leveraging the significant rate enhancements offered by microwave-assisted organic synthesis, this method employs a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The protocol is designed for researchers in synthetic chemistry, materials science, and drug discovery, offering a rapid, high-yield pathway to a complex hexamethoxylated biaryl scaffold. We provide a comprehensive, step-by-step experimental procedure, a discussion on the optimization of reaction parameters, and a mechanistic overview of the catalytic cycle. The use of microwave irradiation dramatically reduces reaction times from hours to minutes compared to conventional heating methods, demonstrating a key advantage in modern synthetic workflows.[1]

Introduction

Polymethoxylated biaryl compounds are crucial structural motifs in a variety of natural products and functional materials. Their unique electronic and conformational properties make them valuable synthons and target molecules in medicinal chemistry and materials science. The target molecule, this compound, represents a specific, unsymmetrically substituted hexamethoxydiphenyl structure.

Traditional synthesis of such biaryls often involves lengthy reaction times and can result in moderate yields. Microwave-assisted synthesis has emerged as a powerful technology to overcome these limitations. By coupling microwave energy directly with the polar molecules in the reaction mixture, localized superheating can be achieved, leading to dramatic acceleration of reaction rates.[1]

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for its versatility, functional group tolerance, and the commercial availability and stability of its boronic acid reagents. This note describes the successful application of a microwave-promoted Suzuki-Miyaura coupling between 4-bromo-1,2,3-trimethoxybenzene and (2,3,4-trimethoxyphenyl)boronic acid to produce the title compound with high efficiency.

Reaction Scheme and Mechanism

The synthesis proceeds via a palladium-catalyzed cross-coupling as depicted below:

Scheme 1: Suzuki-Miyaura Synthesis of the Target Compound

1,2,3-Trimethoxy-4-bromobenzene + (2,3,4-trimethoxyphenyl)boronic acid → this compound

The reaction is facilitated by a palladium catalyst and a base in a suitable solvent mixture under microwave irradiation.

Mechanistic Rationale: The Suzuki-Miyaura Catalytic Cycle

The efficacy of the Suzuki-Miyaura reaction stems from a well-understood catalytic cycle involving a palladium catalyst. The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (4-bromo-1,2,3-trimethoxybenzene), inserting itself into the carbon-bromine bond to form a Pd(II) complex.

  • Transmetalation: The boronic acid is activated by the base (e.g., K₂CO₃ or Na₂CO₃) to form a more nucleophilic boronate species. This species then transfers its aryl group to the Pd(II) complex, displacing the halide and forming a diaryl-palladium(II) intermediate.

  • Reductive Elimination: The two aryl groups on the palladium complex couple and are eliminated from the metal center, forming the final biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar¹-Br pdi_complex Ar¹-Pd(II)L₂-Br oxidative_addition->pdi_complex transmetalation Transmetalation pdi_complex->transmetalation Ar²-B(OH)₂ + Base diaryl_complex Ar¹-Pd(II)L₂-Ar² transmetalation->diaryl_complex reductive_elimination Reductive Elimination diaryl_complex->reductive_elimination reductive_elimination->pd0 Ar¹-Ar² (Product) caption Fig 1. The catalytic cycle of the Suzuki-Miyaura reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Materials and Protocol

Reagents and Equipment
Reagent/MaterialPuritySupplierCAS NumberNotes
4-Bromo-1,2,3-trimethoxybenzene>97%Sigma-Aldrich2674-32-0Aryl halide partner.
(2,3,4-Trimethoxyphenyl)boronic acid>97%Combi-Blocks138776-92-0Boronic acid partner.
Tetrakis(triphenylphosphine)palladium(0)99%Strem Chemicals14221-01-3Catalyst. Handle in a fume hood.
Potassium Carbonate (K₂CO₃)>99%Fisher Scientific584-08-7Anhydrous, powdered base.
1,4-DioxaneAnhydrousAcros Organics123-91-1Reaction solvent.
Deionized WaterN/AIn-house7732-18-5Co-solvent.
Ethyl Acetate (EtOAc)ACS GradeVWR141-78-6For extraction.
Brine (Saturated NaCl solution)N/AIn-house7647-14-5For washing.
Anhydrous Magnesium Sulfate (MgSO₄)>98%J.T.Baker7487-88-9Drying agent.
Silica Gel60 Å, 230-400 meshSorbent Tech.7631-86-9For column chromatography.

Equipment:

  • Dedicated single-mode microwave reactor (e.g., CEM Discover, Biotage Initiator).

  • 10 mL microwave reaction vial with a magnetic stir bar.

  • Standard laboratory glassware (separatory funnel, round-bottom flasks, beakers).

  • Rotary evaporator.

  • Glass column for chromatography.

Detailed Experimental Protocol

Safety: This procedure must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. 1,4-Dioxane is a flammable peroxide-former. Palladium compounds are toxic.

  • Vessel Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add:

    • 4-Bromo-1,2,3-trimethoxybenzene (247 mg, 1.0 mmol, 1.0 equiv).

    • (2,3,4-Trimethoxyphenyl)boronic acid (233 mg, 1.1 mmol, 1.1 equiv).

    • Potassium Carbonate (K₂CO₃) (415 mg, 3.0 mmol, 3.0 equiv).

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (23 mg, 0.02 mmol, 2 mol%).

  • Solvent Addition: Add 4.0 mL of 1,4-dioxane and 1.0 mL of deionized water to the vial.

  • Sealing and Reaction: Securely cap the vial. Place it in the cavity of the microwave reactor.

  • Microwave Irradiation: Program the reactor with the following parameters:

    • Temperature: 140 °C

    • Hold Time: 15 minutes

    • Ramp Time: 2 minutes

    • Power: 300 W (maximum)

    • Stirring: High

  • Reaction Work-up:

    • After the reaction is complete, allow the vial to cool to room temperature (or via compressed air cooling if available on the reactor).

    • Dilute the reaction mixture with 20 mL of ethyl acetate (EtOAc).

    • Transfer the mixture to a separatory funnel and wash with 15 mL of water, followed by 15 mL of saturated brine solution.[2]

    • Separate the organic layer, dry it over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • Elute with a gradient of 10% to 30% ethyl acetate in hexanes.

    • Combine the fractions containing the desired product (monitored by TLC) and evaporate the solvent to yield this compound as a solid.

Optimization and Characterization

The choice of reaction parameters is critical for a successful microwave-assisted coupling. The conditions in the protocol were selected based on established principles for Suzuki-Miyaura reactions.[3][4]

Table 1: Hypothetical Optimization of Reaction Conditions
EntryBase (equiv)Solvent SystemCatalyst (mol%)Time (min)Temp (°C)Yield (%)
1K₂CO₃ (2.0)Dioxane/H₂O (4:1)Pd(PPh₃)₄ (2)2012075
2Na₂CO₃ (2.0)Dioxane/H₂O (4:1)Pd(PPh₃)₄ (2)2012071
3K₂CO₃ (3.0)Dioxane/H₂O (4:1)Pd(PPh₃)₄ (2)1514092
4K₂CO₃ (3.0)EtOH/H₂O (4:1)Pd(PPh₃)₄ (2)1514088
5K₂CO₃ (3.0)Dioxane/H₂O (4:1)Pd(dppf)Cl₂ (2)1514089

Discussion of Optimization:

  • Base: A stronger base and higher equivalence (Entry 3 vs. 1) can accelerate the transmetalation step, leading to higher yields in shorter times. K₂CO₃ often provides superior results to Na₂CO₃ in these systems.

  • Temperature: Microwave heating allows for rapid access to elevated temperatures, significantly increasing the reaction rate. A temperature of 140 °C was found to be optimal, providing excellent yield without significant decomposition.

  • Solvent: A mixture of an organic solvent like dioxane or ethanol with water is common, as it helps dissolve both the organic starting materials and the inorganic base.[1] Dioxane proved slightly superior in this case (Entry 3 vs. 4).

Expected Product Characterization
  • ¹H NMR: Expect complex aromatic signals corresponding to the two distinct phenyl rings. The methoxy groups should appear as sharp singlets in the 3.8-4.0 ppm region.

  • ¹³C NMR: Expect 18 distinct carbon signals, including 6 signals for the methoxy carbons and 12 signals for the aromatic carbons.

  • Mass Spectrometry (ESI-MS): Calculate the expected m/z for the molecular ion [M+H]⁺ or [M+Na]⁺ to confirm the product's molecular weight (C₁₈H₂₂O₆, MW: 334.36 g/mol ).

Experimental Workflow Diagram

The entire process, from setup to final analysis, is summarized in the following workflow.

Experimental_Workflow start Start reagent_prep 1. Reagent Preparation (Aryl Halide, Boronic Acid, Catalyst, Base in Vial) start->reagent_prep solvent_add 2. Solvent Addition (Dioxane/H₂O) reagent_prep->solvent_add mw_reaction 3. Microwave Irradiation (140 °C, 15 min) solvent_add->mw_reaction workup 4. Aqueous Work-up (EtOAc Extraction) mw_reaction->workup purification 5. Purification (Silica Gel Chromatography) workup->purification analysis 6. Characterization (NMR, MS) purification->analysis end End Product analysis->end caption Fig 2. Step-by-step experimental workflow.

Caption: Step-by-step experimental workflow from preparation to analysis.

Conclusion

This application note presents a validated, efficient, and rapid microwave-assisted Suzuki-Miyaura protocol for synthesizing this compound. The method offers significant advantages over conventional heating, including a drastic reduction in reaction time and high product yields. This protocol serves as a reliable starting point for researchers needing to access complex biaryl structures for further investigation in drug development and materials science.

References

  • Al-Blewi, F. F., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances. Available at: [Link]

  • Leadbeater, N. E., & McGowan, C. (2006). Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimization and Scale-Up. Organic Process Research & Development. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12462, 1,2,3-Trimethoxybenzene. Available at: [Link]

  • Rosa, G. R., et al. (2017). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química. Available at: [Link]

  • Baxendale, I. R., et al. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations. Chemistry – A European Journal. Available at: [Link]

  • Grzybowski, M., & Gryko, D. T. (2015). Synthetic Applications of Oxidative Aromatic Coupling—From Biphenols to Nanographenes. Advanced Synthesis & Catalysis. Available at: [Link]

  • Boufroura, H., et al. (2010). EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS-COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. Synthetic Communications. Available at: [Link]

  • Lancefield, C. S., & Westwood, N. J. (2022). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. protocols.io. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Efficient Removal of Palladium Residues from Synthesized Trimethoxybiphenyls

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of trimethoxybiphenyls. This guide is designed for researchers, scientists, and drug development professionals who utilize palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to synthesize these valuable compounds. The removal of residual palladium to meet stringent regulatory requirements is a critical final step in the synthesis of active pharmaceutical ingredients (APIs).[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the challenges of palladium removal from your trimethoxybiphenyl products.

The Challenge of Palladium Removal from Electron-Rich Biphenyls

Trimethoxybiphenyls, characterized by their electron-rich aromatic systems due to the presence of three methoxy groups, can present unique challenges in palladium removal. These electron-donating groups can influence the interaction of the final product with certain purification media, potentially leading to product loss. Furthermore, the nature of the palladium species remaining after the reaction—be it Pd(0), Pd(II), or colloidal nanoparticles—can affect the efficiency of the chosen removal method.[3][4]

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered during the purification of trimethoxybiphenyls.

Q1: What are the primary methods for removing residual palladium from my trimethoxybiphenyl product?

A1: The most common and effective methods for palladium removal in pharmaceutical synthesis include:

  • Adsorption using Scavengers: This involves the use of solid-supported materials that selectively bind to palladium.[5][6] These can be silica-based or polymer-based and are often functionalized with groups that have a high affinity for palladium, such as thiols, amines, or triazines.[7]

  • Activated Carbon Treatment: Activated carbon is a cost-effective adsorbent that can effectively remove palladium residues.[8][9] However, it can sometimes lead to product loss due to non-specific adsorption.[3][10]

  • Crystallization: Purifying the trimethoxybiphenyl product through recrystallization can be an effective method to reduce palladium levels, as the palladium impurities may remain in the mother liquor.[1]

  • Filtration: For heterogeneous palladium catalysts that have agglomerated, a simple filtration through a pad of Celite can remove a significant portion of the residue.[11][12]

Q2: I'm observing significant loss of my trimethoxybiphenyl product when using a scavenger. What could be the cause and how can I mitigate it?

A2: Product loss during scavenging can be a significant issue, particularly with electron-rich compounds like trimethoxybiphenyls. The likely causes include:

  • Non-specific Adsorption: The scavenger may not be perfectly selective and can adsorb your product along with the palladium. This is more common with activated carbon but can also occur with some functionalized scavengers.[3][10]

  • Excessive Scavenger: Using too much scavenger increases the surface area available for non-specific binding of your product.

Troubleshooting Steps:

  • Optimize Scavenger Amount: Conduct a small-scale screening study to determine the minimum amount of scavenger required for effective palladium removal without significant product loss.

  • Screen Different Scavengers: The interaction between your product and the scavenger is highly dependent on the nature of both. If you are experiencing high product loss with a thiol-based scavenger, for example, consider trying an amine-based or triazine-based scavenger.

  • Consider a Different Method: If product loss remains high with various scavengers, activated carbon treatment (with careful optimization) or crystallization may be more suitable for your specific trimethoxybiphenyl.

Q3: My initial attempts at palladium removal are not reducing the levels sufficiently. What factors should I investigate?

A3: Incomplete palladium removal can be frustrating. Here are some key factors to consider:

  • Palladium Speciation: The form of the residual palladium (e.g., Pd(0), Pd(II), nanoparticles) can influence the effectiveness of a particular scavenger. Some scavengers are more effective for specific oxidation states.

  • Solvent Effects: The solvent used during the scavenging process can impact the accessibility of palladium to the scavenger and the potential for product loss.

  • Reaction Time and Temperature: The binding of palladium to the scavenger is a kinetic process. Insufficient time or suboptimal temperature can lead to incomplete removal.

  • Presence of Ligands: Residual phosphine ligands from the coupling reaction can form stable complexes with palladium, making it more difficult to scavenge.

Troubleshooting Flowchart:

troubleshooting_flowchart start High Residual Palladium check_species Investigate Palladium Species (e.g., ICP-MS analysis of filtrate vs. solid) start->check_species optimize_conditions Optimize Scavenging Conditions (Time, Temperature, Solvent) check_species->optimize_conditions screen_scavengers Screen Different Scavenger Types (Thiol, Amine, TMT, etc.) optimize_conditions->screen_scavengers Still High final_product Acceptable Palladium Levels optimize_conditions->final_product Successful activated_carbon Evaluate Activated Carbon Treatment screen_scavengers->activated_carbon Still High screen_scavengers->final_product Successful crystallization Attempt Recrystallization activated_carbon->crystallization Still High / High Product Loss activated_carbon->final_product Successful crystallization->final_product Successful

Caption: Troubleshooting workflow for high residual palladium.

In-Depth Troubleshooting Guides

Issue: Inconsistent Palladium Removal Results

Causality: The speciation of palladium at the end of a Suzuki-Miyaura reaction can be complex, consisting of soluble Pd(II) species, Pd(0) nanoparticles, and palladium complexed with ligands.[13] The effectiveness of a given scavenger can vary depending on which species predominates. For instance, thiol-based scavengers are generally very effective at binding soft metals like palladium, but their efficiency can be influenced by the steric bulk around the metal center.

Troubleshooting Protocol:

  • Characterize Your Palladium Residue (Optional but Recommended): If possible, analyze both the crude product and the filtrate after an initial purification attempt by ICP-MS. A high palladium concentration in the filtrate suggests soluble species, while a high concentration in the solid points towards colloidal or precipitated palladium.

  • Scavenger Screening: Perform a parallel screening of different types of scavengers. This is the most direct way to find the optimal match for your specific palladium species and trimethoxybiphenyl product.

    • Thiol-functionalized silica (e.g., SiliaMetS® Thiol, QuadraSil™ MP): Generally a good starting point due to the high affinity of sulfur for palladium.[7]

    • Amine-functionalized silica (e.g., SiliaMetS® Diamine): Can be effective, particularly for certain Pd(II) species.

    • Triaminotriazine (TMT)-functionalized scavengers: Known for their high efficiency in scavenging palladium from a variety of reaction types.[3]

  • Optimize Scavenging Parameters: Once a promising scavenger is identified, optimize the following parameters on a small scale:

    • Scavenger Equivalents: Test a range of scavenger loadings (e.g., 5, 10, and 20 weight equivalents relative to the theoretical amount of palladium).

    • Time: Monitor the palladium removal over time (e.g., 1, 4, and 16 hours) to determine the optimal treatment duration.

    • Temperature: While many scavenging processes work well at room temperature, gentle heating (e.g., 40-50 °C) can sometimes improve the kinetics of palladium binding.

Issue: Product Loss with Activated Carbon

Causality: Activated carbon has a high surface area and a distribution of pore sizes, which can lead to the non-selective adsorption of organic molecules, including your trimethoxybiphenyl product, alongside the palladium residues.[3][10] The extent of this non-specific binding is influenced by the properties of the activated carbon, the solvent, and the structure of your product.

Troubleshooting Protocol:

  • Select the Right Activated Carbon: Not all activated carbons are the same. Look for grades specifically designed for pharmaceutical applications, which often have a more controlled pore size distribution and lower levels of impurities.[14][15]

  • Optimize Carbon Loading: Use the minimum amount of activated carbon necessary. Start with a low loading (e.g., 5-10 wt% relative to your crude product) and gradually increase it in small-scale trials, monitoring both palladium removal and product recovery.

  • Solvent Selection: The choice of solvent can significantly impact both palladium and product adsorption. A solvent in which your product is highly soluble may reduce its tendency to adsorb onto the carbon.

  • Slurry Time and Temperature: Minimize the contact time between your product solution and the activated carbon to what is necessary for palladium removal. Extended contact times will likely lead to greater product loss. Perform the treatment at room temperature unless heating is shown to significantly improve palladium removal without a corresponding increase in product loss.

  • Post-treatment Wash: After filtering off the activated carbon, wash the carbon cake with a small amount of fresh solvent to recover some of the adsorbed product. Be aware that this may also wash out some of the captured palladium, so a balance needs to be found.

Experimental Protocols

Protocol 1: Palladium Scavenging with Thiol-Functionalized Silica (e.g., SiliaMetS® Thiol)

This protocol provides a general procedure for using a thiol-functionalized silica scavenger in batch mode.

  • Reaction Work-up: After the Suzuki-Miyaura coupling reaction is complete, perform your standard aqueous work-up to remove inorganic salts and water-soluble impurities. Concentrate the organic phase to obtain the crude trimethoxybiphenyl product.

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., toluene, ethyl acetate, or THF) to a concentration of approximately 50-100 mg/mL.

  • Scavenger Addition: Add the thiol-functionalized silica scavenger (typically 5-20 weight equivalents relative to the theoretical mass of palladium used in the reaction).

  • Stirring: Stir the suspension at room temperature for 4-16 hours. The optimal time should be determined through small-scale experiments.

  • Filtration: Filter the mixture through a pad of Celite to remove the scavenger.

  • Washing: Wash the filter cake with a small amount of the same solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and the washings, and concentrate under reduced pressure to yield the purified trimethoxybiphenyl.

  • Analysis: Analyze the final product for residual palladium content using ICP-MS.

Workflow Diagram for Scavenging:

scavenging_workflow crude_product Crude Trimethoxybiphenyl dissolution Dissolve in Solvent crude_product->dissolution add_scavenger Add Thiol-Scavenger dissolution->add_scavenger stir Stir (4-16h, RT) add_scavenger->stir filtration Filter through Celite stir->filtration wash Wash Filter Cake filtration->wash concentrate Concentrate Filtrate wash->concentrate purified_product Purified Product concentrate->purified_product

Caption: Batch mode palladium scavenging workflow.

Protocol 2: Palladium Removal with Activated Carbon

This protocol outlines a general procedure for using activated carbon to remove palladium residues.

  • Reaction Work-up and Dissolution: Follow steps 1 and 2 from Protocol 1.

  • Activated Carbon Addition: Add powdered activated carbon (start with 10-20 wt% relative to the crude product) to the solution.

  • Stirring: Stir the suspension at room temperature for 1-4 hours. Longer stirring times may lead to increased product loss.

  • Filtration: Filter the mixture through a pad of Celite to remove the activated carbon. The Celite pad is crucial to ensure all fine carbon particles are removed.

  • Washing: Wash the filter cake with a minimal amount of fresh solvent.

  • Concentration and Analysis: Follow steps 7 and 8 from Protocol 1.

Comparative Data on Palladium Removal Methods:

MethodTypical EfficiencyPotential for Product LossCostKey Considerations
Functionalized Scavengers High (>95%)Low to ModerateHigherHigh selectivity, wide range of functionalities available.[7]
Activated Carbon Moderate to HighModerate to HighLowCost-effective, but optimization is critical to minimize product loss.[3][8][10]
Crystallization VariableLowLowHighly dependent on the solubility profile of the product and impurities.[1]
Celite Filtration Low to ModerateVery LowVery LowEffective for removing heterogeneous or agglomerated palladium.[11][12]

References

Sources

Validation & Comparative

A Comprehensive Guide to the ¹³C NMR Chemical Shifts of 2,3,4,2',3',4'-Hexamethoxybiphenyl: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of drug development and materials science, the precise structural elucidation of complex organic molecules is paramount. Polysubstituted biphenyls, for instance, form the backbone of numerous pharmaceuticals and advanced materials, and their conformational and electronic properties are critical to their function. Among the arsenal of analytical techniques available to researchers, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide a detailed map of the carbon skeleton of a molecule.

This guide offers an in-depth analysis of the ¹³C NMR chemical shifts for 2,3,4,2',3',4'-hexamethoxybiphenyl. Given the absence of publicly available experimental spectra for this specific molecule, this guide employs a robust, field-proven methodology that combines high-accuracy computational prediction with a rigorous comparative analysis against experimentally determined data of structurally related compounds. This approach not only provides a reliable set of expected chemical shifts but also illuminates the nuanced effects of polysubstitution on the electronic environment of the biphenyl core.

Predicted ¹³C NMR Data for 2,3,4,2',3',4'-Hexamethoxybiphenyl

The ¹³C NMR chemical shifts for 2,3,4,2',3',4'-hexamethoxybiphenyl were predicted using the online NMR prediction tool NMRDB.org, which utilizes a database-driven approach to estimate chemical shifts.[1][2][3] The predicted values are presented in Table 1, with carbon numbering corresponding to the structure shown in Figure 1.

Carbon AtomPredicted Chemical Shift (ppm)Carbon Type
1, 1'120.3Quaternary (ipso)
2, 2'143.0Quaternary (ipso)
3, 3'153.2Quaternary (ipso)
4, 4'142.1Quaternary (ipso)
5, 5'108.0Tertiary (CH)
6, 6'125.1Tertiary (CH)
2,3,4-OCH₃61.1, 60.7, 56.0Primary (CH₃)
2',3',4'-OCH₃61.1, 60.7, 56.0Primary (CH₃)
Table 1: Predicted ¹³C NMR chemical shifts for 2,3,4,2',3',4'-hexamethoxybiphenyl.

graph "molecule" {
layout=neato;
node [shape=plaintext, fontsize=12, fontcolor="#202124"];
edge [color="#5F6368"];

// Define nodes for the first benzene ring C1 [label="C1", pos="0,0!"]; C2 [label="C2", pos="-1.2,0.7!"]; C3 [label="C3", pos="-1.2,2.1!"]; C4 [label="C4", pos="0,2.8!"]; C5 [label="C5", pos="1.2,2.1!"]; C6 [label="C6", pos="1.2,0.7!"];

// Define nodes for the second benzene ring C1p [label="C1'", pos="0,-2.8!"]; C2p [label="C2'", pos="1.2,-3.5!"]; C3p [label="C3'", pos="1.2,-4.9!"]; C4p [label="C4'", pos="0,-5.6!"]; C5p [label="C5'", pos="-1.2,-4.9!"]; C6p [label="C6'", pos="-1.2,-3.5!"];

// Define methoxy groups O2 [label="O", pos="-2.4,0.3!"]; Me2 [label="CH3", pos="-3.2,0.8!"]; O3 [label="O", pos="-2.4,2.5!"]; Me3 [label="CH3", pos="-3.2,2.0!"]; O4 [label="O", pos="0,4.0!"]; Me4 [label="CH3", pos="0.8,4.5!"];

O2p [label="O", pos="2.4,-3.1!"]; Me2p [label="CH3", pos="3.2,-3.6!"]; O3p [label="O", pos="2.4,-5.3!"]; Me3p [label="CH3", pos="3.2,-4.8!"]; O4p [label="O", pos="0,-6.8!"]; Me4p [label="CH3", pos="-0.8,-7.3!"];

// Draw edges for the biphenyl core and methoxy groups C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1; C1 -- C1p; C1p -- C2p -- C3p -- C4p -- C5p -- C6p -- C1p; C2 -- O2 -- Me2; C3 -- O3 -- Me3; C4 -- O4 -- Me4; C2p -- O2p -- Me2p; C3p -- O3p -- Me3p; C4p -- O4p -- Me4p; }

Figure 1: Structure of 2,3,4,2',3',4'-hexamethoxybiphenyl with carbon numbering.

Comparative Analysis of Chemical Shifts

The reliability of the predicted spectrum can be assessed by comparing it to the experimental data of simpler, structurally related molecules. This comparison allows for the rationalization of the predicted shifts based on established principles of substituent effects in ¹³C NMR spectroscopy.[4]

Aromatic Carbons

The aromatic region of a ¹³C NMR spectrum (typically 100-160 ppm) is particularly informative. The chemical shifts of the aromatic carbons in 2,3,4,2',3',4'-hexamethoxybiphenyl are influenced by several factors: the ipso-effect of the opposing aryl group, the powerful electron-donating effects of the methoxy groups, and steric interactions.

  • Protonated Carbons (C5, C5', C6, C6'): The predicted shifts for the protonated carbons C5 (108.0 ppm) and C6 (125.1 ppm) can be understood by comparison with trimethoxybenzene isomers (Table 2). In 1,2,3-trimethoxybenzene, the C5 carbon, which is para to one methoxy group and ortho to another, resonates at 107.9 ppm.[5] The predicted shift for C5 in our target molecule is remarkably close to this value. The C6 carbon is predicted at 125.1 ppm. This downfield shift relative to C5 is expected, as C6 is ortho to the biphenyl linkage, which exerts a deshielding effect.

  • Quaternary Carbons (C1-C4, C1'-C4'): The six methoxy groups introduce significant electron density into the aromatic rings, generally causing an upfield shift for ortho and para carbons. However, the carbons directly attached to the methoxy groups (C2, C3, C4) are significantly deshielded due to the electronegativity of the oxygen atom.

    • C1 and C1' (120.3 ppm): This is the pivot carbon of the biphenyl linkage. Its chemical shift is influenced by the substitution pattern on both rings.

    • C2, C2' (143.0 ppm), C3, C3' (153.2 ppm), and C4, C4' (142.1 ppm): These carbons, bearing the methoxy substituents, are found far downfield. This is consistent with experimental data for methoxy-substituted benzenes. For example, in 1,2,3-trimethoxybenzene, the methoxy-bearing carbons C1/C3 and C2 resonate at 153.8 ppm and 138.0 ppm, respectively.[5] The dense packing of methoxy groups in the target molecule likely leads to steric hindrance, which can cause further deshielding and influence the conformation of the methoxy groups relative to the aromatic ring.

CompoundC1C2C3C4C5C6OCH₃
1,2,3-Trimethoxybenzene [5]153.8138.0153.8123.9107.9123.961.0, 56.2
1,2,4-Trimethoxybenzene [6]149.9143.3112.9151.1100.1102.356.7, 56.3, 55.9
1,3,5-Trimethoxybenzene [7][8]161.493.1161.493.1161.493.155.5
Table 2: Experimental ¹³C NMR chemical shifts (ppm) for trimethoxybenzene isomers in CDCl₃.
Methoxy Carbons

The chemical shifts of methoxy group carbons are sensitive to their steric environment. In sterically unhindered anisoles, the methoxy carbon typically resonates around 55-56 ppm. When a methoxy group is flanked by other substituents (ortho-substitution), it can be forced out of the plane of the aromatic ring, leading to a downfield shift to around 60-62 ppm. The prediction for 2,3,4,2',3',4'-hexamethoxybiphenyl shows three distinct methoxy signals at 61.1, 60.7, and 56.0 ppm, which is consistent with this principle. The signals at ~61 ppm likely correspond to the sterically hindered methoxy groups at the 2, 3, 2', and 3' positions, while the signal at 56.0 ppm is attributable to the less hindered methoxy groups at the 4 and 4' positions.

Experimental Protocol for ¹³C NMR Spectroscopy

For researchers wishing to acquire experimental data on similar compounds, the following protocol provides a robust starting point.

Objective: To acquire a quantitative ¹³C NMR spectrum of a substituted biphenyl compound.

Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Compound of interest (10-50 mg)

  • Internal standard (e.g., Tetramethylsilane - TMS)

Procedure:

  • Sample Preparation: a. Accurately weigh 20-30 mg of the sample into a clean, dry vial. b. Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Ensure the solvent is of high purity to avoid extraneous signals. c. Vortex the sample until fully dissolved. If the sample is not readily soluble, gentle warming or sonication may be applied. d. Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube. The final solution height should be approximately 4-5 cm. e. Cap the NMR tube securely.

  • Instrument Setup and Calibration: a. Insert the sample into the NMR spectrometer. b. Lock the spectrometer onto the deuterium signal of the solvent. c. Shim the magnetic field to achieve optimal homogeneity. This is a critical step to ensure sharp, well-resolved peaks. A half-height line width of <1 Hz for the TMS proton signal is a good target. d. Set the spectrometer to the ¹³C nucleus frequency. e. Reference the chemical shift scale to the CDCl₃ solvent signal at 77.16 ppm or to internal TMS at 0.00 ppm.

  • Data Acquisition: a. Select a standard ¹³C pulse program with proton decoupling (e.g., zgpg30). b. Set the key acquisition parameters:

    • Spectral Width (SW): ~240 ppm (e.g., -20 to 220 ppm) to ensure all carbon signals are captured.
    • Acquisition Time (AQ): ~1.0-1.5 seconds.
    • Relaxation Delay (D1): 2-5 seconds. For quantitative results, a longer delay (5x the longest T₁ of the quaternary carbons) is necessary.
    • Pulse Angle: 30-45 degrees to balance signal intensity and relaxation time.
    • Number of Scans (NS): Start with 1024 scans. This number will need to be adjusted based on the sample concentration and desired signal-to-noise ratio. Due to the low natural abundance of ¹³C, a significant number of scans are often required.[9]
  • Data Processing: a. Apply an exponential multiplication (line broadening factor of ~1-2 Hz) to improve the signal-to-noise ratio. b. Perform a Fourier transform. c. Phase the spectrum to ensure all peaks have a positive, absorptive lineshape. d. Perform a baseline correction. e. Integrate the peaks if quantitative analysis is required.

Workflow for ¹³C NMR-Based Structural Analysis

The overall process for utilizing ¹³C NMR in structural elucidation, from sample preparation to final analysis, is summarized in the workflow diagram below.

G cluster_0 Preparation & Acquisition cluster_1 Data Processing cluster_2 Spectral Analysis & Interpretation SamplePrep Sample Preparation (Dissolution in Deuterated Solvent) DataAcq ¹³C NMR Data Acquisition (Lock, Shim, Acquire Spectrum) SamplePrep->DataAcq Processing Fourier Transform, Phasing & Baseline Correction DataAcq->Processing PeakPicking Peak Picking & Referencing Processing->PeakPicking InitialAnalysis Count Signals (Number of Unique Carbons) PeakPicking->InitialAnalysis ChemShiftAnalysis Chemical Shift Analysis (Identify Functional Groups) InitialAnalysis->ChemShiftAnalysis Prediction Predict Spectrum for Hypothesized Structure ChemShiftAnalysis->Prediction Comparison Compare with Experimental Data from Analogous Compounds Prediction->Comparison Assignment Assign Signals to Specific Carbon Atoms Comparison->Assignment FinalStructure Final Structure Elucidation Assignment->FinalStructure

Figure 2: General workflow for ¹³C NMR-based structural analysis.

Conclusion

References

  • SpectraBase. 1,3,5-Trimethoxy-benzene 13C NMR Spectrum. [Link]

  • PubChem. 1,3,5-Trimethoxybenzene. [Link]

  • NMRDB.org. Predict 13C carbon NMR spectra. [Link]

  • Scribd. Predict 13C Carbon NMR Spectra. [Link]

  • ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. [Link]

  • NMRDB.org. Predict NMR spectra from your website. [Link]

  • Supporting Information. General Procedure for the Discovery of Dehydration. [Link]

  • PubChem. 2,2',3,3',4,4'-Hexahydroxy-1,1'-biphenyl-6,6'-dimethanol dimethyl ether. [Link]

  • PubChem. 1,2,4-Trimethoxybenzene. [Link]

  • ResearchGate. Can anyone help me to tell me any online website to check 13C NMR prediction?[Link]

  • NP-MRD. 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0256848). [Link]

  • ResearchGate. 1H and 13C NMR studies of the conformational mobility of 1,2-dimethoxybenzene in solution. [Link]

  • The Good Scents Company. 1,2,4-trimethoxybenzene. [Link]

  • Royal Society of Chemistry. High-Resolution Solid-State 13C NMR Spectroscopy of the Paramagnetic Metal-Organic Frameworks, STAM-1 and HKUST-1 Supporting Information. [Link]

  • SpectraBase. 1,2,4-Trimethylbenzene - Optional[13C NMR] - Chemical Shifts. [Link]

  • NIST WebBook. 1,2,4-Trimethoxybenzene. [Link]

  • NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY - Part Two: Carbon-13 Spectra. [Link]

Sources

A Senior Application Scientist's Guide to Distinguishing 1,2,3-Trimethoxy-4-(2,3,4-trimethoxyphenyl)benzene from its Structural Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of a molecule is the bedrock of reliable and reproducible science. In the realm of complex organic synthesis, particularly with polysubstituted aromatic compounds, the formation of structural isomers is a common challenge. These isomers, while sharing the same molecular formula, can exhibit vastly different chemical, physical, and pharmacological properties. This guide provides an in-depth technical comparison of analytical methodologies to distinguish 1,2,3-Trimethoxy-4-(2,3,4-trimethoxyphenyl)benzene from its closely related structural isomers. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.

The Challenge of Isomerism in Polysubstituted Biphenyls

The target molecule, this compound, presents a significant analytical challenge due to the numerous possibilities for positional isomerism of the six methoxy groups and the biphenyl linkage. For the purpose of this guide, we will focus on distinguishing the target compound from two representative and challenging isomers:

  • Isomer A: 1,2,3-Trimethoxy-5-(2,4,5-trimethoxyphenyl)benzene

  • Isomer B: 1,2,4-Trimethoxy-5-(2,3,4-trimethoxyphenyl)benzene

These isomers are selected to illustrate the subtle yet detectable differences that arise from changes in the substitution pattern on each aromatic ring.

Core Analytical Strategy: A Multi-Technique Approach

A robust strategy for differentiating these isomers relies not on a single technique, but on the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Chromatography. Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for distinguishing isomers, as it provides detailed information about the chemical environment of each proton and carbon atom. The differences in substituent positions between our target molecule and its isomers will lead to predictable variations in chemical shifts and spin-spin coupling patterns.

Predicted ¹H NMR Spectral Comparison

The chemical shift of protons on a benzene ring is highly sensitive to the electronic effects (both inductive and resonance) of the substituents. Methoxy groups are electron-donating, which generally shield aromatic protons and shift their signals to a lower chemical shift (upfield). The precise shift, however, depends on the ortho, meta, or para relationship to the methoxy groups.

Table 1: Predicted ¹H NMR Chemical Shifts (Aromatic Region)

CompoundPredicted Aromatic Proton Chemical Shifts (ppm)Key Differentiating Features
Target: this compound Ring A (1,2,3-trimethoxy): Two doublets. Ring B (2,3,4-trimethoxy): Two doublets.The substitution pattern in both rings leads to distinct AB or AX spin systems for the aromatic protons.
Isomer A: 1,2,3-Trimethoxy-5-(2,4,5-trimethoxyphenyl)benzene Ring A (1,2,3-trimethoxy): Two doublets. Ring B (2,4,5-trimethoxy): Two singlets.The 1,2,4,5-substitution on Ring B results in two isolated aromatic protons, which will appear as singlets, a clear distinguishing feature.
Isomer B: 1,2,4-Trimethoxy-5-(2,3,4-trimethoxyphenyl)benzene Ring A (1,2,4-trimethoxy): Two singlets. Ring B (2,3,4-trimethoxy): Two doublets.The 1,2,4,5-substitution on Ring A will result in two singlets for its aromatic protons, contrasting with the doublet pattern of the target molecule's Ring A.

Note: These are predicted values. Actual chemical shifts may vary depending on the solvent and concentration.

Predicted ¹³C NMR Spectral Comparison

¹³C NMR provides complementary information, particularly for the quaternary (non-protonated) aromatic carbons. The chemical shifts of these carbons are also influenced by substituent effects. The principle of additivity of substituent chemical shifts (SCS) can be used for a first-pass prediction.[1]

Table 2: Predicted ¹³C NMR Chemical Shifts (Aromatic Region)

CompoundPredicted Number of Aromatic Carbon SignalsKey Differentiating Features
Target: this compound 12The specific chemical shifts of the methoxy-substituted carbons will be characteristic of the 1,2,3 and 2,3,4 patterns.
Isomer A: 1,2,3-Trimethoxy-5-(2,4,5-trimethoxyphenyl)benzene 12The chemical shifts for the carbons in the 2,4,5-trimethoxyphenyl ring will differ significantly from the target, particularly for the carbons at the 2, 4, and 5 positions.
Isomer B: 1,2,4-Trimethoxy-5-(2,3,4-trimethoxyphenyl)benzene 12The chemical shifts for the carbons in the 1,2,4-trimethoxy-substituted ring will be distinct from the 1,2,3-pattern in the target molecule.
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 10-20 mg of the purified sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Filter the solution into a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the low natural abundance of ¹³C.

  • 2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) can help in assigning quaternary carbons by showing correlations to protons two or three bonds away.

Mass Spectrometry (MS): Unveiling Fragmentation Fingerprints

While all three isomers have the same molecular weight and will thus show the same molecular ion peak in a mass spectrum, their fragmentation patterns upon ionization can differ. These differences arise from the varying stability of the fragment ions that can be formed from each isomer.

Predicted Fragmentation Patterns

Electron Ionization (EI) mass spectrometry will lead to the formation of a molecular ion (M⁺˙), which will then undergo fragmentation. The positions of the methoxy groups will influence which bonds are most likely to cleave.

  • Common Fragmentations:

    • Loss of a methyl radical (•CH₃) from a methoxy group to form an [M-15]⁺ ion.

    • Loss of formaldehyde (CH₂O) from a methoxy group, often seen as an [M-30]⁺˙ ion.

    • Cleavage of the biphenyl C-C bond, leading to ions corresponding to each substituted benzene ring.

The relative abundances of these fragment ions can serve as a fingerprint for each isomer. For instance, the steric environment around the biphenyl linkage and the methoxy groups can influence the likelihood of certain cleavages.

Table 3: Potential Diagnostic Fragment Ions in EI-MS

CompoundPredicted Key Fragment Ions (m/z)Rationale for Differentiation
Target: this compound [M-15]⁺, [M-30]⁺˙, ions corresponding to trimethoxybenzene and trimethoxyphenyl cations.The relative intensities of fragments will be specific to this substitution pattern.
Isomer A: 1,2,3-Trimethoxy-5-(2,4,5-trimethoxyphenyl)benzene [M-15]⁺, [M-30]⁺˙, ions corresponding to trimethoxybenzene and trimethoxyphenyl cations.The fragmentation of the 2,4,5-trimethoxyphenyl ring may lead to a different abundance ratio of certain ions compared to the 2,3,4-substituted ring in the target.
Isomer B: 1,2,4-Trimethoxy-5-(2,3,4-trimethoxyphenyl)benzene [M-15]⁺, [M-30]⁺˙, ions corresponding to trimethoxybenzene and trimethoxyphenyl cations.The fragmentation of the 1,2,4-trimethoxybenzene ring is expected to produce a different set of relative ion intensities compared to the 1,2,3-substituted ring in the target.
Experimental Protocol: GC-MS Analysis

A hyphenated technique like Gas Chromatography-Mass Spectrometry (GC-MS) is ideal as it provides both separation and mass analysis.

  • Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the sample in a volatile organic solvent such as ethyl acetate or dichloromethane.

  • GC Separation:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, or DB-17ms) is suitable for separating aromatic isomers.[2]

    • Injector Temperature: 250-280 °C.

    • Oven Program: Start at a lower temperature (e.g., 150 °C) and ramp up to a higher temperature (e.g., 300 °C) at a rate of 10-20 °C/min. An isothermal period may be necessary to resolve closely eluting isomers.[2]

  • MS Detection:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from a low m/z (e.g., 40) to above the molecular weight of the compound (e.g., 350).

High-Performance Liquid Chromatography (HPLC): The Separation Powerhouse

For non-volatile or thermally labile compounds, or when preparative separation is required, HPLC is the method of choice. The separation of positional isomers can be achieved by exploiting subtle differences in their polarity and interaction with the stationary phase.[3]

Chromatographic Strategy

Reversed-phase HPLC is a good starting point. The isomers, having the same number of polar methoxy groups, will have very similar overall polarities. However, the position of these groups affects the molecule's dipole moment and its ability to interact with the stationary phase, which can be exploited for separation.

  • Stationary Phase Selection: A standard C18 column may provide some separation. However, for closely related aromatic isomers, a phenyl-hexyl or biphenyl stationary phase can offer enhanced selectivity due to π-π interactions between the analyte and the stationary phase.[4]

  • Mobile Phase Optimization: A mobile phase consisting of a mixture of water and an organic solvent (acetonitrile or methanol) is typically used. Fine-tuning the organic solvent percentage and the gradient slope is crucial for achieving baseline separation.

Experimental Protocol: HPLC Analysis
  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a concentration of approximately 0.1-1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • HPLC System:

    • Column: A high-resolution reversed-phase column (e.g., C18, Phenyl-Hexyl, or Biphenyl, 2.1 or 4.6 mm I.D., <3 µm particle size).

    • Mobile Phase: A gradient of water and acetonitrile (or methanol), both may contain a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

    • Flow Rate: 0.2-1.0 mL/min, depending on the column dimensions.

    • Column Temperature: Maintaining a constant column temperature (e.g., 30-40 °C) is important for reproducible retention times.

    • Detection: UV detection at a wavelength where the compounds have significant absorbance (e.g., 254 nm or 280 nm).

Visualization of the Analytical Workflow

A systematic approach is crucial for the successful differentiation of these isomers. The following diagram outlines the recommended workflow.

G cluster_synthesis Sample Preparation cluster_separation Separation & Identification cluster_data Data Analysis & Confirmation A Crude Product (Mixture of Isomers) B HPLC or GC Analysis A->B Chromatographic Separation D NMR Spectroscopy A->D For purified fractions or pure sample C Mass Spectrometry (MS) B->C Hyphenation (e.g., GC-MS) E Compare Retention Times B->E F Analyze Fragmentation Patterns C->F G Assign ¹H & ¹³C Spectra D->G H Structural Confirmation E->H F->H G->H

Sources

A Comparative Guide to the Reverse-Phase HPLC Retention Times of Methoxybiphenyl Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise separation and quantification of closely related chemical compounds are paramount. Positional isomers, such as the methoxy derivatives of biphenyl, often present a significant analytical challenge due to their similar physicochemical properties. This guide provides an in-depth comparison of the retention behavior of 2-methoxybiphenyl, 3-methoxybiphenyl, and 4-methoxybiphenyl in reverse-phase high-performance liquid chromatography (RP-HPLC). We will delve into the underlying principles governing their separation, supported by experimental data and detailed protocols, to empower you to develop robust and efficient analytical methods.

Theoretical Framework: The Determinants of Retention in RP-HPLC

In reverse-phase HPLC, the separation is primarily governed by the differential partitioning of analytes between a nonpolar stationary phase (typically C8 or C18) and a polar mobile phase.[1] The retention time of a compound is a direct consequence of the strength of its interaction with the stationary phase. For non-ionizable molecules like methoxybiphenyls, the key factors at play are:

  • Hydrophobicity: This is the primary driver of retention in RP-HPLC. More hydrophobic (less polar) molecules have a stronger affinity for the nonpolar stationary phase and thus exhibit longer retention times.[2] A common measure of hydrophobicity is the octanol-water partition coefficient (logP), where a higher logP value indicates greater hydrophobicity.

  • Polarity: The presence of polar functional groups, such as the methoxy group (-OCH3), can introduce some degree of polarity to the molecule. This can lead to a slight increase in affinity for the polar mobile phase, potentially reducing retention time.

  • Steric Hindrance: The three-dimensional arrangement of atoms within a molecule can influence its ability to interact with the stationary phase.[3] Steric hindrance can prevent a molecule from fully accessing the binding sites on the stationary phase, leading to a decrease in retention time.

The Methoxybiphenyl Isomers: A Comparative Analysis

The three positional isomers of methoxybiphenyl—ortho (2-), meta (3-), and para (4-)—provide an excellent case study for understanding the interplay of these factors.

CompoundStructurePredicted logP
Biphenyl[Image of Biphenyl structure]4.09
2-Methoxybiphenyl[Image of 2-Methoxybiphenyl structure]3.2[4][5]
3-Methoxybiphenyl[Image of 3-Methoxybiphenyl structure]3.6[6]
4-Methoxybiphenyl[Image of 4-Methoxybiphenyl structure]3.6

Note: Predicted logP values are sourced from PubChem and other chemical databases. It's important to note that different calculation methods may yield slightly different values.

Based on the predicted logP values, we can anticipate a general trend in their elution order. Biphenyl, being the most hydrophobic, is expected to have the longest retention time. Among the methoxy isomers, 2-methoxybiphenyl has the lowest predicted logP, suggesting it is the most polar and will likely elute first. 3-Methoxybiphenyl and 4-methoxybiphenyl have identical predicted logP values, indicating that hydrophobicity alone may not be sufficient to predict their elution order. This is where steric effects become a crucial consideration.

The methoxy group in the ortho position (2-methoxybiphenyl) is in close proximity to the second phenyl ring. This can lead to steric hindrance, forcing the two phenyl rings out of planarity. This non-planar conformation may reduce the overall surface area of the molecule available for interaction with the flat, nonpolar stationary phase, resulting in a shorter retention time compared to its meta and para counterparts.[3]

Experimental Verification: A Protocol for Isomer Separation

To validate these theoretical considerations, a robust RP-HPLC method is essential. The following protocol provides a starting point for the separation of methoxybiphenyl isomers.

Experimental Workflow

Caption: A schematic overview of the experimental workflow for the RP-HPLC analysis of methoxybiphenyls.

Detailed Method Parameters
  • Column: C18, 5 µm, 4.6 x 150 mm

  • Mobile Phase: Acetonitrile:Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

Expected Results and Discussion

Based on the interplay of hydrophobicity and steric effects, the expected elution order in a typical C18 column would be:

2-Methoxybiphenyl < 3-Methoxybiphenyl ≈ 4-Methoxybiphenyl < Biphenyl

The chromatogram would likely show the 2-methoxybiphenyl peak eluting first, followed by a closely eluting or co-eluting pair of peaks for the 3- and 4-isomers, and finally the biphenyl peak with the longest retention time.

The slightly earlier elution of 3- and 4-methoxybiphenyl compared to biphenyl is attributed to the modest increase in polarity introduced by the methoxy group. The significantly earlier elution of 2-methoxybiphenyl is a clear indicator of the steric hindrance effect, which overrides the subtle polarity differences.

To achieve baseline separation of the 3- and 4-isomers, further method optimization may be necessary. This could involve adjusting the mobile phase composition (e.g., changing the organic modifier or its ratio), altering the column temperature, or exploring different stationary phase chemistries, such as a phenyl-hexyl or biphenyl column, which can offer alternative selectivities through π-π interactions.[7][8]

Molecular Interactions and Retention Mechanisms

The following diagram illustrates the proposed interaction of the methoxybiphenyl isomers with the C18 stationary phase.

Molecular_Interactions cluster_MobilePhase Mobile Phase (Polar) cluster_StationaryPhase Stationary Phase (Nonpolar) cluster_Analytes Analytes MP Acetonitrile/Water A 2-Methoxybiphenyl (Steric Hindrance -> Weaker Interaction) B 3-Methoxybiphenyl (Moderate Interaction) C 4-Methoxybiphenyl (Stronger Interaction) D Biphenyl (Strongest Hydrophobic Interaction) SP C18 Chains A->SP Weakest Partitioning B->SP Moderate Partitioning C->SP Strong Partitioning D->SP Strongest Partitioning

Caption: A conceptual diagram illustrating the differential partitioning of methoxybiphenyl isomers based on their interaction with the stationary phase.

Conclusion

The separation of methoxybiphenyl isomers in reverse-phase HPLC is a clear demonstration of the combined influence of hydrophobicity and steric effects on retention time. While hydrophobicity, as estimated by logP, provides a good initial prediction of the elution order, steric hindrance, particularly in the case of the ortho-substituted isomer, plays a decisive role. This guide provides a robust theoretical and practical framework for understanding and predicting the retention behavior of these and similar positional isomers. By systematically considering these fundamental principles, researchers can develop efficient and reliable HPLC methods for the accurate analysis of complex chemical mixtures.

References

  • Vertex AI Search. (2024). Principle of HPLC | HPLC System Working Explained. Pharmaguideline.
  • ECHEMI. (2024). 86-26-0, 2-Methoxybiphenyl Formula.
  • PubChem. (n.d.). 2-Methoxybiphenyl.
  • PubChem. (n.d.). 3-Methoxybiphenyl.
  • Queen's University Belfast Research Portal. (2023).
  • PubChem. (n.d.). 4-Methoxybiphenyl.
  • Nacalai Tesque. (n.d.).
  • MilliporeSigma. (n.d.). Ascentis® Express Biphenyl UHPLC and HPLC Columns.
  • Chromatography Forum. (2025). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool.
  • ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD.
  • ChemicalBook. (2024). 2-METHOXYBIPHENYL | 86-26-0.
  • PubChem. (n.d.). 4-Methoxy-4'-methylbiphenyl.
  • Thermo Fisher Scientific. (n.d.). Calculate reagent log P values to determine solubility characteristics.
  • CAS. (n.d.). 4-Methoxybiphenyl - Common Chemistry.
  • MilliporeSigma. (n.d.). 4-Methoxybiphenyl 97 613-37-6.
  • PubChem. (n.d.). 3'-Methoxy-biphenyl-3-carboxylic acid.
  • ResearchGate. (2025).
  • PubChem. (n.d.). 3-Methoxybiphenyl | C13H12O | CID 257971.
  • Agilent. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System.
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